molecular formula C8H6BrFO B085946 3'-Bromo-4'-fluoroacetophenone CAS No. 1007-15-4

3'-Bromo-4'-fluoroacetophenone

Cat. No.: B085946
CAS No.: 1007-15-4
M. Wt: 217.03 g/mol
InChI Key: SZDWTGAORQQQGY-UHFFFAOYSA-N
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Description

3′ -Bromo-4′ -fluoroacetophenone is also referred as 3-bromo-4-fluoro-acetophenone. Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)ethanone
Source PubChem
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InChI

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDWTGAORQQQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50143456
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
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Molecular Weight

217.03 g/mol
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CAS No.

1007-15-4
Record name 1-(3-Bromo-4-fluorophenyl)ethanone
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Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
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Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
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Record name 1-(3-bromo-4-fluorophenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

3'-Bromo-4'-fluoroacetophenone is a dihalogenated acetophenone derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the meta position and a fluorine atom at the para position relative to the acetyl group, imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1007-15-4[1][2]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance White to pale cream or brown crystals/powder[2]
Melting Point 51-57 °C[2]
Boiling Point 150 °C at 12 mmHg[3]
Purity ≥98.0% (GC)[2]
Solubility Soluble in common organic solvents.[4]
InChI Key SZDWTGAORQQQGY-UHFFFAOYSA-N[2]
SMILES CC(=O)C1=CC=C(F)C(Br)=C1[2]

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The following table summarizes its key safety data.

Hazard InformationDetailsReference(s)
GHS Pictogram [5]
Signal Word Warning[5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Personal Protective Equipment (PPE) Dust mask (type N95, US), eyeshields, gloves.[5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4'-fluoroacetophenone.

Reaction Scheme:

G 4'-Fluoroacetophenone 4'-Fluoroacetophenone This compound This compound 4'-Fluoroacetophenone->this compound   Br2, AlCl3 Br2, AlCl3 Br2, AlCl3

Figure 1: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 4'-fluoroacetophenone (1.0 eq) and a suitable solvent like dichloromethane.

  • Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Bromination: To the stirred mixture, add a solution of bromine (Br₂) (1.05 eq) in dichloromethane dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Mix 4'-Fluoroacetophenone and Dichloromethane start->reactants add_alcl3 Add Anhydrous AlCl3 (0-10 °C) reactants->add_alcl3 add_br2 Add Bromine Solution (0-5 °C) add_alcl3->add_br2 monitor Monitor Reaction (TLC/GC) add_br2->monitor workup Quench with Ice/HCl monitor->workup extraction Extract with Dichloromethane workup->extraction washing Wash Organic Layer extraction->washing drying Dry and Concentrate washing->drying purification Purify (Recrystallization/ Column Chromatography) drying->purification end End Product purification->end

Figure 2: Workflow for the synthesis of this compound.
Synthesis of Chalcones

This compound is a common precursor for the synthesis of chalcones, which are known for their broad range of biological activities, including anti-inflammatory and antimicrobial properties.[6][7] The synthesis is typically achieved through a Claisen-Schmidt condensation.

Reaction Scheme:

G Start_Mol This compound Base   Base (e.g., NaOH or KOH) Ethanol Chalcone Chalcone Derivative Start_Mol->Chalcone Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Chalcone Base->Chalcone

Figure 3: General scheme for chalcone synthesis.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours or overnight. The formation of a precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Isolation and Purification: Filter the solid product, wash with cold water until the washings are neutral, and then dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Suzuki Coupling Reactions

The bromine atom in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This allows for the synthesis of various biaryl compounds.[8]

Reaction Scheme:

G Start_Mol This compound Catalyst   Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Product Biaryl Product Start_Mol->Product Boronic_Acid Aryl Boronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst->Product

Figure 4: Suzuki coupling of this compound.

Detailed Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Base and Degassing: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of Carbazoles

This compound can be utilized in a tandem Suzuki coupling/SNAr (Nucleophilic Aromatic Substitution) reaction to synthesize functionalized carbazoles.[8]

Logical Workflow:

G cluster_carbazole Carbazole Synthesis Logic start This compound + ortho-aminoarylboronic acid suzuki Step 1: Suzuki Coupling (C-C bond formation) start->suzuki intermediate Formation of an ortho-amino biaryl intermediate suzuki->intermediate snar Step 2: Intramolecular SNAr (C-N bond formation) intermediate->snar product Functionalized Carbazole snar->product

Figure 5: Logical steps in tandem carbazole synthesis.

Detailed Protocol (General Concept):

  • Suzuki Coupling: Perform a Suzuki coupling reaction as described in section 4.3, using an appropriately substituted ortho-aminoarylboronic acid as the coupling partner. This forms an intermediate 2-amino-2'-acetyl-fluorobiphenyl derivative.

  • Intramolecular Cyclization (SNAr): In the same pot or in a subsequent step, the amino group of the intermediate undergoes an intramolecular nucleophilic aromatic substitution, displacing the fluorine atom to form the carbazole ring system. This step is often promoted by a base and heat.

  • Isolation and Purification: The resulting carbazole derivative is then isolated and purified using standard techniques such as extraction and chromatography.

Applications in Drug Discovery and Materials Science

This compound is a versatile intermediate with significant applications in several areas of research and development:

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceutical agents.[6][9] Its derivatives, particularly chalcones, have shown potential as anti-inflammatory, analgesic, and antimicrobial agents.[6][9] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

  • Agrochemicals: This compound is also used in the development of new agrochemicals, such as pesticides and herbicides.[6]

  • Chalcone Synthesis: As detailed in the experimental section, it is a readily available starting material for a wide variety of chalcones, which are not only biologically active but are also used in the synthesis of liquid crystals and other optical materials.[8]

  • Carbazole Synthesis: It serves as a precursor for functionalized carbazoles, which are important structural motifs in many natural products and pharmaceutical compounds, and are also used in materials for organic electronics.[8]

  • Organic Synthesis: More broadly, it is employed in organic chemistry for the preparation of complex molecules, allowing researchers to explore new synthetic pathways and reactions.[9]

Spectral Data

Below is a summary of the characteristic spectral data for this compound.

SpectrumKey FeaturesReference(s)
¹H NMR Signals corresponding to the aromatic protons and the methyl protons of the acetyl group.[Available online]
¹³C NMR Resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons, showing the influence of the bromo and fluoro substituents.[Available online]
IR (KBr) Strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1682 cm⁻¹.[Available online]
Mass Spec (MS) Molecular ion peaks (M⁺) at m/z 216/218, characteristic of the isotopic pattern of bromine.[Available online]

Note: For detailed spectra, please refer to publicly available spectral databases.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its versatile reactivity and the biological significance of its derivatives make it a compound of continuing interest in the scientific community.

References

Physical and chemical properties of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3'-Bromo-4'-fluoroacetophenone, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines its physicochemical characteristics, spectral data, synthesis, and reactivity, offering detailed experimental protocols and visual representations of its chemical utility.

Physical and Chemical Properties

This compound is a dihalogenated acetophenone derivative.[1] It presents as a white to off-white crystalline solid under standard conditions.[1][2] A comprehensive summary of its physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 1007-15-4[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance White to orange to green powder to crystal[1]
Melting Point 51-58 °C[1][2]
Boiling Point 240 °C (at 760 mmHg)[1]
Density ~1.57 g/cm³ (estimate)[3]
Solubility Soluble in common organic solvents.[3]
Storage Store at 2-8 °C in a dry, well-ventilated area.[1]

Spectral Data Analysis

The structural identity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to the presence of bromine and fluorine substituents. A singlet corresponding to the three methyl protons will be observed in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the carbon atoms attached to or near the bromine and fluorine atoms showing characteristic shifts and coupling.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1682 cm⁻¹.[5] Other bands corresponding to C-H, C-F, and C-Br stretching and bending vibrations will also be present.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.[5]

Synthesis and Purification

This compound can be synthesized via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene or through the bromination of 4'-fluoroacetophenone. A general experimental protocol for the bromination of 4'-fluoroacetophenone is provided below.

Synthesis of this compound

A plausible synthetic route involves the bromination of 4-fluoroacetophenone using bromine in the presence of a Lewis acid like aluminum chloride.[5]

SynthesisWorkflow reagents 4-Fluoroacetophenone, Bromine, AlCl₃ reaction Reaction Vessel (Stirring, Controlled Temperature) reagents->reaction 1. Add reagents workup Aqueous Work-up (Ice, HCl) reaction->workup 2. Quench reaction extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction 3. Extract organic phase drying Drying (e.g., Na₂SO₄) extraction->drying 4. Dry organic phase purification Purification (e.g., Recrystallization or Column Chromatography) drying->purification 5. Purify crude product product This compound purification->product 6. Isolate pure product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 4-fluoroacetophenone (1 equivalent) and a suitable solvent (e.g., dichloromethane).

  • Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Bromination: To the stirred mixture, add a solution of bromine (1.05 equivalents) in the same solvent dropwise from the dropping funnel. The reaction is typically exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the presence of the bromine atom, which can participate in various cross-coupling reactions.[1] This allows for the introduction of diverse functionalities at the 3'-position.

ChemicalReactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents ArB(OH)₂ Pd catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd/Cu catalyst, Base start->sonogashira_reagents buchwald_reagents Amine (R₂NH) Pd catalyst, Base start->buchwald_reagents suzuki_product Aryl-substituted acetophenone suzuki_reagents->suzuki_product sonogashira_product Alkynyl-substituted acetophenone sonogashira_reagents->sonogashira_product buchwald_product Amino-substituted acetophenone buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The bromine atom of this compound can be readily displaced by an aryl or vinyl group using a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Sonogashira Coupling

This compound can undergo Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper complexes, to introduce an alkynyl moiety. This is a widely used method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination

The carbon-bromine bond can be converted to a carbon-nitrogen bond through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling with primary or secondary amines provides a direct route to various aniline derivatives. The palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been shown to predominate over both the 4-fluoro nucleophilic substitution with amines and the palladium-catalyzed α-arylation of the acetyl group.[6]

Applications in Drug Discovery and Materials Science

Due to its reactivity, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[1] It is also used in the development of advanced materials such as polymers and coatings.[1] For instance, it is a precursor for the synthesis of chalcones, which are investigated for their applications in drug discovery, liquid crystals, and optical materials.[7]

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone: Molecular Characteristics, Synthetic Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, coupled with a reactive acetyl group, makes it a valuable building block for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Molecular Structure and Properties

The molecular structure and key properties of this compound are summarized in the tables below.

Identifier Value
IUPAC Name 1-(3-bromo-4-fluorophenyl)ethanone[1]
CAS Number 1007-15-4
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
SMILES CC(=O)c1ccc(F)c(Br)c1
InChI Key SZDWTGAORQQQGY-UHFFFAOYSA-N[1]
Physicochemical Property Value
Appearance White to off-white crystalline solid
Melting Point 52-57 °C
Boiling Point 150 °C at 12 mmHg
Solubility Soluble in common organic solvents

Synthetic Applications and Experimental Protocols

This compound is a key starting material for several important organic transformations, including the synthesis of chalcones, biaryl compounds via Suzuki-Miyaura coupling, and N-aryl amines through palladium-catalyzed amination.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the synthesis of flavonoids and other biologically active compounds. The Claisen-Schmidt condensation is a reliable method for their preparation.[2][3]

Experimental Protocol:

A general procedure for the synthesis of chalcones from this compound involves its reaction with an appropriate aromatic aldehyde in the presence of a base.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents), with stirring.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Bromo-4-fluoroacetophenone 3-Bromo-4-fluoroacetophenone Mixing Mixing 3-Bromo-4-fluoroacetophenone->Mixing Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing Base (NaOH or KOH) Base (NaOH or KOH) Solvent (Ethanol) Solvent (Ethanol) Room Temperature Room Temperature Reaction Reaction Mixing->Reaction Base, Solvent Work-up (Acidification) Work-up (Acidification) Reaction->Work-up (Acidification) Purification (Recrystallization) Purification (Recrystallization) Work-up (Acidification)->Purification (Recrystallization) Chalcone Derivative Chalcone Derivative Purification (Recrystallization)->Chalcone Derivative Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Bromo-4-fluoroacetophenone 3-Bromo-4-fluoroacetophenone Degassing & Mixing Degassing & Mixing 3-Bromo-4-fluoroacetophenone->Degassing & Mixing Boronic Acid Boronic Acid Boronic Acid->Degassing & Mixing Palladium Catalyst Palladium Catalyst Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Inert Atmosphere Inert Atmosphere Heat Heat Reaction Reaction Degassing & Mixing->Reaction Pd Catalyst, Base, Heat Work-up (Extraction) Work-up (Extraction) Reaction->Work-up (Extraction) Purification (Chromatography) Purification (Chromatography) Work-up (Extraction)->Purification (Chromatography) Biaryl Derivative Biaryl Derivative Purification (Chromatography)->Biaryl Derivative Palladium_Catalyzed_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Bromo-4-fluoroacetophenone 3-Bromo-4-fluoroacetophenone Inert Atmosphere Setup Inert Atmosphere Setup 3-Bromo-4-fluoroacetophenone->Inert Atmosphere Setup Amine Amine Amine->Inert Atmosphere Setup Palladium Catalyst Palladium Catalyst Phosphine Ligand Phosphine Ligand Base (e.g., NaOtBu) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Inert Atmosphere Inert Atmosphere Heat Heat Reaction Reaction Inert Atmosphere Setup->Reaction Pd Catalyst, Ligand, Base, Heat Work-up (Extraction) Work-up (Extraction) Reaction->Work-up (Extraction) Purification (Chromatography) Purification (Chromatography) Work-up (Extraction)->Purification (Chromatography) N-Aryl Amine Derivative N-Aryl Amine Derivative Purification (Chromatography)->N-Aryl Amine Derivative

References

An In-depth Technical Guide to the Synthesis of 3'-Bromo-4'-fluoroacetophenone from 4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-Bromo-4'-fluoroacetophenone, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The document outlines a detailed experimental protocol for the bromination of 4-fluoroacetophenone, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

This compound is a dihalogenated acetophenone derivative utilized as a building block in organic synthesis.[2] Its structure, featuring both bromine and fluorine substituents on the aromatic ring, offers unique reactivity for creating more complex molecules. Specifically, it serves as a precursor for the synthesis of chalcones, which are investigated in drug discovery, liquid crystals, and optical materials.[2] The compound is also instrumental in the synthesis of functionalized carbazoles via tandem Suzuki-coupling/SNAr approaches.[2] This guide focuses on a common and effective method for its preparation: the electrophilic aromatic substitution of 4-fluoroacetophenone.

Reaction Scheme

The synthesis involves the direct bromination of 4-fluoroacetophenone in the presence of a Lewis acid catalyst, typically aluminum chloride. The fluorine atom is a deactivating group, while the acetyl group is a meta-directing deactivator. The reaction regioselectively introduces a bromine atom at the position meta to the acetyl group and ortho to the fluorine atom.

Chemical Equation:

C₈H₇FO + Br₂ --(AlCl₃)--> C₈H₆BrFO + HBr

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 4-fluoroacetophenone.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Stirrer (Teflon paddle recommended for high viscosity)

  • Heating mantle

  • Ice bath

  • Apparatus for distillation at reduced pressure

  • Standard laboratory glassware

  • 4-fluoroacetophenone

  • Anhydrous aluminum chloride (powdered)

  • Bromine

  • Concentrated hydrochloric acid

  • Cracked ice

  • Ether or other suitable extraction solvent

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (for chromatography)

Procedure:

  • Reaction Setup: Assemble a dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser protected by a drying tube.

  • Reagent Addition: To the flask, add 216–224 g (1.62–1.68 moles) of powdered anhydrous aluminum chloride.[3] Begin stirring and slowly add 69 g (0.5 mol) of 4-fluoroacetophenone from the dropping funnel over 20-30 minutes.[3][4] The mixture will evolve heat and become a viscous mass.[3]

  • Complex Formation: Continue stirring. The mixture may require manual turning of the stirrer at its most viscous point.[3] As the addition of 4-fluoroacetophenone completes, the mass should become a more manageable molten complex.[3]

  • Bromination: Heat the mixture to 70°C.[4] Once the temperature is stable, slowly add 184 g (1.15 mol) of bromine dropwise from the dropping funnel over 2.5 hours, maintaining the reaction temperature between 75-80°C.[4]

  • Reaction Completion: After the bromine addition is complete, heat the mixture to 90°C and maintain this temperature for 3 hours.[4]

  • Work-up: Allow the reaction mixture to cool. In a separate large beaker, prepare a mixture of 1.3 L of cracked ice and 100 ml of concentrated hydrochloric acid.[3] Carefully and in portions, add the reaction complex to the ice/acid mixture with vigorous stirring.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with four 150 ml portions of ether.[3] Combine the organic extracts.

  • Washing: Wash the combined organic layers consecutively with 100 ml of water and 100 ml of 5% aqueous sodium bicarbonate solution.[3] Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: Filter off the drying agent and remove the ether by distillation. The crude product can be purified by distillation at reduced pressure.[3] Alternatively, column chromatography using toluene as the eluent can be employed for purification.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reagent and Product Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
4-FluoroacetophenoneC₈H₇FO138.14[5]690.51
Aluminum ChlorideAlCl₃133.342001.53
BromineBr₂159.8081841.152.3
This compoundC₈H₆BrFO217.04[6]46.0 (Theoretical Max: 108.52)0.21-

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature75-80°C (during bromination), 90°C (post-addition)[4]
Reaction Time2.5 hours (bromine addition), 3 hours (post-addition)[4]
Product Yield42% (of theoretical)[4]

Table 3: Physical and Spectroscopic Data of this compound

PropertyValue
AppearanceColorless crystals[4]
Melting Point52-57 °C (lit.)[4][7]
IR (KBr)1682 (C=O) cm⁻¹[4]
Mass Spectrum (MS)M⁺ = 216/218 (Br isotopes)[4]
TLC Rf0.41 (Toluene)[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start Start: Dry Reaction Setup ReagentAddition Reagent Addition: 1. Aluminum Chloride 2. 4-Fluoroacetophenone Start->ReagentAddition ComplexFormation Complex Formation (Viscous to Molten) ReagentAddition->ComplexFormation Bromination Bromination: Dropwise addition of Bromine (75-80°C) ComplexFormation->Bromination Heating Heating at 90°C (3 hours) Bromination->Heating Workup Work-up: Quench with Ice/HCl Heating->Workup Extraction Extraction with Ether Workup->Extraction Washing Washing: 1. Water 2. NaHCO3 solution Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Purification: Distillation or Chromatography Drying->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Aluminum Chloride: Reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Organic Solvents: Ether is highly flammable. Avoid open flames and use in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before commencing any experimental work.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3'-Bromo-4'-fluoroacetophenone. Due to the limited availability of specific experimental data in public databases, this document leverages established principles of NMR spectroscopy and data from analogous compounds to offer a comprehensive interpretation. This guide is intended to assist researchers in predicting, identifying, and characterizing this compound and similar molecular structures.

Molecular Structure and Predicted ¹H NMR Data

The chemical structure of this compound (CAS No: 1007-15-4, Molecular Formula: C₈H₆BrFO) is presented below, with aromatic protons labeled for assignment purposes. The predicted ¹H NMR data is summarized in the subsequent table, based on analysis of substituent effects and data from structurally related compounds. The spectrum is predicted for a standard solution in deuterated chloroform (CDCl₃).

Molecular Structure:

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
Hc (H-2')1Hd~ 8.15⁴JHF ≈ 2.0
Hb (H-5')1Hddd~ 7.85³JHH ≈ 8.5, ⁴JHH ≈ 2.0, ⁵JHF ≈ 0.5
Ha (H-6')1Hdd~ 7.25³JHH ≈ 8.5, ³JHF ≈ 8.5
-COCH₃3Hs~ 2.60-

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation and Rationale

The predicted ¹H NMR spectrum is based on the following analysis:

  • Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the aromatic ring will each give a distinct signal due to their unique electronic environments.

    • Hc (H-2'): This proton is ortho to the electron-withdrawing acetyl group and meta to the bromine atom. The deshielding effect of the acetyl group is expected to shift this proton the furthest downfield. It will likely appear as a doublet due to coupling with the fluorine atom (⁴JHF).

    • Hb (H-5'): This proton is ortho to the bromine atom and meta to the acetyl group. It will experience deshielding from both groups. Its signal is predicted to be a doublet of doublet of doublets due to coupling with Ha (³JHH), Hc (⁴JHH), and the fluorine atom (⁵JHF).

    • Ha (H-6'): This proton is ortho to the fluorine atom and meta to the acetyl group. The strong shielding effect of the fluorine atom will cause this proton to appear at the most upfield position in the aromatic region. It is expected to be a doublet of doublets due to coupling with Hb (³JHH) and the fluorine atom (³JHF).

  • Aliphatic Region (δ 2.0 - 3.0 ppm):

    • -COCH₃: The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Its position is downfield from a typical methyl group due to the deshielding effect of the adjacent carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters (for a 500 MHz Spectrometer)

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (at): 3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16 scans for a good signal-to-noise ratio.

  • Spectral Width (sw): 0-12 ppm.

  • Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative number of protons.

  • Calibrate the chemical shift scale using the TMS signal.

  • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectrum Prediction

The process of predicting an NMR spectrum involves a logical sequence of steps, from analyzing the molecular structure to assigning the final spectral parameters.

NMR_Prediction_Workflow A 1. Analyze Molecular Structure - Identify functional groups - Determine symmetry B 2. Identify Unique Protons - Label chemically non-equivalent protons A->B C 3. Predict Chemical Shifts (δ) - Consider inductive and anisotropic effects - Use data from analogous compounds B->C D 4. Determine Multiplicity (Splitting Pattern) - Apply the n+1 rule - Consider long-range couplings (e.g., H-F) C->D E 5. Predict Coupling Constants (J) - Estimate typical J values for vicinal, geminal, and long-range couplings D->E F 6. Determine Integration - Count the number of protons for each unique signal E->F G 7. Assemble Predicted Spectrum Data - Tabulate all predicted parameters F->G

Caption: Logical workflow for the prediction of an NMR spectrum.

This technical guide provides a robust framework for understanding the ¹H NMR spectrum of this compound. By combining theoretical principles with data from similar structures, researchers can confidently approach the analysis and characterization of this and related compounds in their drug discovery and development endeavors.

An In-depth Technical Guide to the Mass Spectrometry of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data for 3'-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. The document outlines predicted fragmentation patterns, experimental protocols for data acquisition, and a logical workflow for structural elucidation, serving as a valuable resource for researchers in analytical chemistry and drug development.

Mass Spectrometry Data

The mass spectral data for this compound is characterized by the presence of bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C8H6BrFO, with a calculated molecular weight of approximately 217.04 g/mol .[1][2][3][4] In a mass spectrum, the molecular ion peak (M+) will appear as a doublet. The peak corresponding to the molecule containing the 79Br isotope will be observed at m/z 216, while the peak for the molecule with the 81Br isotope will be at m/z 218.[1] These two peaks are expected to have a relative intensity ratio of approximately 1:1.

Predicted Fragmentation Pattern

Based on the principles of mass spectrometry and the known fragmentation of similar compounds like acetophenone and bromo-aromatics, the following fragmentation pattern for this compound under electron ionization (EI) is proposed.[5][6]

Table 1: Predicted Mass Spectral Data for this compound

m/z (predicted)Ion StructureDescription of Loss
216/218[C8H6BrFO]+Molecular Ion (M+)
201/203[C7H3BrFO]+Loss of methyl radical (•CH3)
173/175[C6H3BrF]+Loss of carbon monoxide (CO) from the [M-CH3]+ fragment
122[C7H3FO]+Loss of bromine radical (•Br) from the [M-CH3]+ fragment
94[C6H3F]+Loss of carbon monoxide (CO) from the [M-CH3-Br]+ fragment
43[C2H3O]+Acetyl cation

Experimental Protocols

The following provides a general methodology for acquiring mass spectrometry data for this compound.

Sample Preparation
  • Dissolution : Dissolve 1-2 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Dilution : For electrospray ionization (ESI), further dilute the sample solution to a concentration of 1-10 µg/mL with the same solvent. For gas chromatography-mass spectrometry (GC-MS), the concentration can be higher, typically around 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Chromatographic Separation :

    • GC System : An Agilent 7890B GC or equivalent.

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature : 250°C.

    • Injection Volume : 1 µL with a split ratio of 20:1.

    • Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Detection :

    • MS System : A mass spectrometer operating in electron ionization (EI) mode.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Ionization Energy : 70 eV.

    • Scan Range : m/z 40-400.

Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)

For a rapid analysis without chromatographic separation, direct infusion can be utilized.

  • Infusion :

    • Load the diluted sample into a syringe and infuse it into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometry Detection :

    • MS System : A time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Drying Gas : Nitrogen at a flow rate of 8 L/min.

    • Gas Temperature : 300°C.

    • Fragmentor Voltage : 100-150 V (can be varied to induce fragmentation).

    • Scan Range : m/z 50-500.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway mol [C8H6BrFO]+. m/z 216/218 frag1 [C7H3BrFO]+ m/z 201/203 mol->frag1 - •CH3 frag5 [C2H3O]+ m/z 43 mol->frag5 frag2 [C6H3BrF]+. m/z 173/175 frag1->frag2 - CO frag3 [C7H3FO]+ m/z 122 frag1->frag3 - •Br frag4 [C6H3F]+. m/z 94 frag3->frag4 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for Compound Identification

This diagram outlines the logical workflow for the identification and structural confirmation of this compound using mass spectrometry.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation sample_prep Dissolve in Solvent gc_ms GC-MS (EI) sample_prep->gc_ms esi_ms High-Resolution MS (ESI) sample_prep->esi_ms molecular_ion Identify Molecular Ion (m/z 216/218) gc_ms->molecular_ion formula_calc Calculate Elemental Composition esi_ms->formula_calc fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation structure_confirm Confirm Structure fragmentation->structure_confirm formula_calc->fragmentation

References

3'-Bromo-4'-fluoroacetophenone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3'-Bromo-4'-fluoroacetophenone (CAS No. 1007-15-4). The information is compiled for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Adherence to these safety protocols is critical for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a dihalogenated acetophenone derivative used as a building block in organic synthesis.[2] Its chemical structure and properties are summarized below.

PropertyValue
Chemical Name 1-(3-Bromo-4-fluorophenyl)ethanone[2][3]
Synonyms 1-Acetyl-3-bromo-4-fluorobenzene, 3-Bromo-4-fluoroacetophenone[2][3][4]
CAS Number 1007-15-4[2][3][5]
Molecular Formula C₈H₆BrFO[2][4][5]
Molecular Weight 217.04 g/mol [2][5]
Appearance White to yellow/light brown or orange powder/crystals[2][4]
Melting Point 52-57 °C[2][6][7]
Boiling Point ~230-240 °C[4]
Flash Point >110 °C (>230 °F)[4][7]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. All personnel must be fully aware of these hazards before handling the substance.

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)[3][7]
Signal Word Warning [3][5][7][8]
Hazard Class Skin Irritation (Category 2)[3][5][8][9] Serious Eye Irritation (Category 2/2A)[3][5][8][9] Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[3][5][8][9]
Hazard Statements H315: Causes skin irritation.[5][8][9] H319: Causes serious eye irritation.[5][8][9] H335: May cause respiratory irritation.[5][8][9]

Safe Handling, Storage, and Personal Protection

Proper handling and storage protocols are essential to minimize exposure and maintain chemical integrity. The primary hazards associated with this chemical directly inform the required personal protective equipment (PPE) and engineering controls.

Recommended Handling Practices:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[3][4][10]

  • Avoid breathing dust, fumes, or vapors.[3][5][11]

  • Avoid contact with skin and eyes.[3][4]

  • Wear suitable protective clothing, gloves, and eye/face protection.[4][11]

  • Wash hands thoroughly after handling.[5][8][11]

  • Minimize dust generation and accumulation.[10]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4]

Storage Conditions:

  • Store in a tightly closed container.[3][4][10]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store locked up.[5][8][11]

  • Recommended storage temperature is between 2-8 °C.[1]

Diagram: Hazard to PPE Relationship

G cluster_0 Identified Hazards cluster_1 Required Controls & PPE H315 H315: Skin Irritation Gloves Chemical Resistant Gloves H315->Gloves Requires H319 H319: Eye Irritation Goggles Safety Goggles / Face Shield H319->Goggles Requires H335 H335: Respiratory Irritation Ventilation Fume Hood / Ventilation H335->Ventilation Requires

Caption: Logical relationship between chemical hazards and required PPE.

Emergency Procedures and First-Aid Measures

In the event of accidental exposure or release, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5][8][11]
Skin Contact Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][8][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][8][11]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Note on Experimental Protocols: The data presented in this guide is derived from standardized safety testing protocols as required by regulatory bodies. Detailed methodologies for these specific tests (e.g., skin irritation studies) are not publicly available in the provided Safety Data Sheets but follow established guidelines such as those from the OECD.

Diagram: Accidental Spill Response Workflow

G start Accidental Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Cover Spill with Inert, Dry Material (e.g., sand, vermiculite) ppe->contain collect Sweep Up Material with Non-Sparking Tools contain->collect dispose Place in a Sealed, Labeled Container collect->dispose clean Clean Affected Area Thoroughly dispose->clean end Dispose of Waste via Approved Protocol clean->end

Caption: Step-by-step workflow for handling an accidental spill.

Precautionary Statements (P-Statements)

The following precautionary statements provide specific instructions for minimizing risks associated with the compound's hazards.

CategoryStatement CodeStatement Text
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8][11]
P264Wash skin thoroughly after handling.[5][8][11]
P271Use only outdoors or in a well-ventilated area.[5][8][11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][8][11]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[5][11]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][8][11]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8][11]
P312 / P319Call a POISON CENTER/doctor if you feel unwell. / Get medical help if you feel unwell.[5][11]
P332 + P313 / P317If skin irritation occurs: Get medical advice/attention.[5][9][11]
P362 + P364Take off contaminated clothing and wash it before reuse.[5]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[5][11]
P405Store locked up.[5][8][11]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5][8][11]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and use in experimental design.

  • Reactivity: No hazardous reactions have been reported under normal processing.[10]

  • Chemical Stability: The material is considered stable under recommended storage conditions, though it may be sensitive to moisture.[10]

  • Conditions to Avoid: Incompatible products, heat, flames, sparks, and exposure to moist air or water should be avoided.[10]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), and hydrogen bromide gas.[9][12]

Disclaimer: This document is intended as a summary guide and is not a substitute for a complete Safety Data Sheet (SDS). Always consult the most recent SDS provided by your supplier before handling this compound. All laboratory work should be conducted by trained personnel in accordance with established institutional safety protocols.

References

Commercial Sourcing and Technical Guide: 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chemical intermediates is a critical first step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial suppliers, pricing, and key technical data for 3'-Bromo-4'-fluoroacetophenone (CAS No. 1007-15-4), a valuable building block in medicinal chemistry and materials science.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of commercial chemical suppliers. The purity of the compound is a key consideration, with most vendors offering a purity of 96% or higher, as determined by Gas Chromatography (GC). Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurityAppearanceMelting Point (°C)Notes
AA Blocks≥97%Solid52-57Offers a range of quantities from 1g to 500g.[1]
Chem-Impex≥ 96% (GC)White to orange to green powder to crystal54 - 58Provides detailed product information and safety data.
Lab Pro Inc.Min. 96.0% (GC)Solid, White56Also offers a variety of other laboratory chemicals and supplies.[2]
Ossila>98%Yellow/light brown powder/crystals52 - 57Highlights its use as a precursor for APIs and chalcone derivatives.[3]
Santa Cruz Biotechnology---A well-known supplier of biochemicals for research.[4]
Sigma-Aldrich (Merck)96%-52-57Provides extensive safety and handling information.[5]
Thermo Scientific Chemicals98+%White to pale cream to cream to brown crystals or powder51.0-57.0Offers various pack sizes.[6]

Pricing Analysis

The price of this compound can vary significantly based on the supplier, purity, and quantity purchased. The following table provides an illustrative pricing comparison from a selection of vendors. It is important to note that prices are subject to change and may not include shipping and handling fees. Requesting a bulk quote is recommended for larger quantities.

QuantityAA Blocks Price (USD)[1]Chem-Impex Price (USD)Thermo Scientific Chemicals Price (USD)[6]
1g$8.00--
5g$9.00$48.70-
10g$12.00--
25g$15.00$168.20$227.65
100g$39.00--
500g$193.00--

Synthesis and Quality Control

Synthetic Route

A common and established method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation. This reaction typically involves the acylation of a substituted aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, a plausible synthetic route starts from 1-bromo-2-fluorobenzene.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1-Bromo-2-fluorobenzene->Friedel_Crafts Acetyl_chloride Acetyl Chloride or Acetic Anhydride Acetyl_chloride->Friedel_Crafts AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Friedel_Crafts Product This compound Friedel_Crafts->Product

A plausible synthetic pathway to this compound.

A general experimental protocol, adapted from a similar synthesis of 3-bromoacetophenone, is as follows[7]:

  • Reaction Setup: A three-necked flask is equipped with a stirrer, a dropping funnel, and a condenser protected by a drying tube. Anhydrous aluminum chloride is charged into the flask.

  • Formation of the Complex: 1-Bromo-2-fluorobenzene is added slowly to the stirred aluminum chloride.

  • Acylation: Acetyl chloride (or acetic anhydride) is added dropwise to the mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Completion and Quenching: After the addition is complete, the mixture is stirred, sometimes with gentle heating, until the reaction is complete (monitored by TLC or GC). The reaction mixture is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Workup and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or recrystallization.

Quality Control Workflow

Ensuring the purity and identity of this compound is crucial for its application in research and development. A standard quality control workflow involves a series of analytical tests.

G Crude_Product Crude Product Purification Purification (Distillation/Recrystallization) Crude_Product->Purification Purity_Analysis Purity Analysis (GC) Purification->Purity_Analysis Identity_Confirmation Identity Confirmation Purity_Analysis->Identity_Confirmation Purity ≥ 96% Identity_Confirmation->Purification Purity < 96% Final_Product Final Product (>96% Purity) Identity_Confirmation->Final_Product NMR ¹H NMR, ¹³C NMR, ¹⁹F NMR MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR)

A typical quality control workflow for this compound.

Key Analytical Techniques:

  • Gas Chromatography (GC): This is the primary method used to determine the purity of the compound. A sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. The area of the peak corresponding to this compound relative to the total peak area gives the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its identity. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a characteristic feature to look for in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C-Br and C-F bonds.

  • Melting Point: The melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high-purity compound.

By understanding the commercial landscape and the key technical aspects of this compound, researchers can confidently source this important chemical intermediate for their ongoing projects.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1]

3'-Bromo-4'-fluoroacetophenone is a valuable building block in medicinal chemistry. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the fluoro and acetyl functionalities allow for further molecular elaboration. The Suzuki-Miyaura coupling of this substrate opens a direct and efficient route to a diverse range of substituted biaryl ketones, which are key intermediates in the synthesis of various biologically active compounds.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The information is curated to assist researchers in developing robust and efficient synthetic procedures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(Ar') pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Coupled Product (Ar-Ar') aryl_halide This compound (Ar-Br) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) base Base

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Comparative Reaction Conditions

While specific data for this compound is dispersed, extensive studies on the closely related 4-bromoacetophenone provide excellent guidance for reaction optimization. The following tables summarize various successful conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, offering a comparative overview of catalysts, bases, solvents, and resulting yields or conversions.

Table 1: Catalyst System Comparison

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield/Conversion (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O854High
PdCl₂(dppf)K₂CO₃Toluene/H₂O854High
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1295
Magnetic Supported Pd(II)-N₂O₂ (1.0 mol%)K₂CO₃DMA10024>95 (conversion)[1]
Benzimidazole-based Pd(II) complex (0.5 mol%)KOHWater100194

Table 2: Optimization of Reaction Parameters for a Heterogeneous Catalyst

Substrate: 4-bromoacetophenone, Coupling Partner: Phenylboronic acid, Catalyst: Magnetic Supported Pd(II)-N₂O₂[1]

ParameterConditions VariedBest Result (Conversion %)
Base NaHCO₃, NaOAc, Na₂CO₃, K₂CO₃, Et₃NK₂CO₃ (>95%)
Catalyst Loading 1.0 mol%, 0.50 mol%, 0.25 mol%0.25 mol% (maintained high conversion)
Temperature 100 °C, 120 °C, 140 °C140 °C (complete conversion)
Solvent Various aqueous and organic solventsDMA

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization for specific arylboronic acids is recommended.

Protocol 1: General Procedure with a Homogeneous Catalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Procedure with a Heterogeneous Catalyst in an Aqueous Medium

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Heterogeneous Palladium Catalyst (e.g., Pd on carbon, or a custom-supported catalyst, mol% as optimized)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the heterogeneous palladium catalyst, and the base.

  • Solvent Addition: Add degassed water to the flask.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add ethyl acetate and filter the mixture through a pad of celite to remove the heterogeneous catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start reagent_prep Reagent Preparation: - this compound - Arylboronic acid - Catalyst - Base start->reagent_prep setup Reaction Setup in Schlenk Flask reagent_prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Workup: - Cool to RT - Dilute with EtOAc/H₂O - Separate Layers monitor->workup extract Extract Aqueous Layer with EtOAc workup->extract dry Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for the Use of 3'-Bromo-4'-fluoroacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Bromo-4'-fluoroacetophenone as a versatile building block in pharmaceutical synthesis. Detailed protocols for key transformations are provided to facilitate its application in drug discovery and development programs.

Introduction

This compound is a di-halogenated acetophenone derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern, featuring a bromine atom meta to the acetyl group and a fluorine atom para to it, offers multiple reaction sites for diversification and scaffold elaboration. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the bromine atom provides a handle for various cross-coupling reactions.[3][4] This compound is a key precursor for the synthesis of chalcones, carbazoles, and various heterocyclic systems with demonstrated pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3][5]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to handle this reagent in accordance with its safety data sheet (SDS), as it can cause skin, eye, and respiratory irritation.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 1007-15-4[2]
Molecular Formula C₈H₆BrFO[6]
Molecular Weight 217.04 g/mol [6]
Appearance White to pale cream crystalline powder[3]
Melting Point 52-57 °C[2]
Boiling Point >230 °F (Flash Point)[2]
Solubility Soluble in common organic solvents[2]
Purity ≥98% (GC)[1]

Key Synthetic Applications and Protocols

This compound is a versatile starting material for a variety of chemical transformations crucial for the synthesis of pharmaceutical lead compounds and drug candidates. The following sections detail protocols for some of its most important applications.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are important precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities. This compound can be readily condensed with various benzaldehydes to yield the corresponding chalcones.

Experimental Protocol: Synthesis of (E)-1-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from general Claisen-Schmidt condensation procedures.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxybenzaldehyde (1.05 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Ethanol

    • Water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add 4-Methoxybenzaldehyde to the solution.

    • Slowly add an aqueous solution of NaOH to the reaction mixture at room temperature with vigorous stirring.

    • Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Table 2: Representative Yields for Claisen-Schmidt Condensation with Substituted Acetophenones

Acetophenone DerivativeAldehyde DerivativeYield (%)Reference(s)
4-Bromoacetophenone4-Chlorobenzaldehyde~60-70%General literature
AcetophenoneBenzaldehyde>90%General literature

Logical Workflow for Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Reactant1 3'-Bromo-4'-fluoro- acetophenone Condensation Claisen-Schmidt Condensation Reactant1->Condensation Reactant2 Substituted Benzaldehyde Reactant2->Condensation Base Base (e.g., NaOH) Base->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Quench Quench with Acid Condensation->Quench Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Product Chalcone Product Recrystallize->Product

Caption: Workflow for Chalcone Synthesis.

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The bromine atom of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful method for generating molecular complexity.[7]

Experimental Protocol: Synthesis of 1-(3-(4-methoxyphenyl)-4-fluorophenyl)ethanone

This protocol is based on general Suzuki-Miyaura coupling procedures for aryl bromides.[8][9]

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(0)tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water to the flask.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference(s)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/Water~77%[10]
3-Bromophenyl-4-methoxyphenyl-methanonePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/Water85-98%[8]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr 3'-Bromo-4'-fluoro- acetophenone (Ar-Br) ArBr->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal PdIIAr Ar-Pd(II)L2-Ar' Transmetal->PdIIAr RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle.

Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines.

Experimental Protocol: Synthesis of 1-(3-morpholino-4-fluorophenyl)ethanone

This protocol is based on general Buchwald-Hartwig amination procedures.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, NaOtBu, and XPhos.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add degassed toluene, followed by morpholine and the Pd₂(dba)₃ catalyst.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Table 4: Representative Reagents and Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference(s)
3-Bromopyridine-D4Various aminesPd₂(dba)₃/XPhosNaOtBuToluene60-90%[11]
3-Bromo-4-isopropylpyridineVarious aminesPd(OAc)₂/BINAPCs₂CO₃Toluene70-95%[12]
Synthesis of Aminothiazoles via Hantzsch Thiazole Synthesis

The acetyl group of this compound can be first α-brominated and then reacted with thiourea in a Hantzsch thiazole synthesis to form aminothiazole derivatives.[13][14] These are important scaffolds in medicinal chemistry, notably in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors like AR-A014418.[15][16]

Experimental Protocol: Two-Step Synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)thiazole

This protocol is adapted from general procedures for α-bromination and Hantzsch thiazole synthesis.[13][17]

  • Step 1: α-Bromination

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetic acid).

    • Slowly add bromine (1.0 eq) to the solution at room temperature.

    • Stir the reaction mixture until the color of bromine disappears.

    • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone, which can often be used in the next step without further purification.

  • Step 2: Hantzsch Thiazole Synthesis

    • In a round-bottom flask, combine the crude α-bromo-3'-bromo-4'-fluoroacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aminothiazole.

Table 5: Representative Yields for Hantzsch Thiazole Synthesis

α-HaloketoneThioamide/ThioureaYield (%)Reference(s)
2-BromoacetophenoneThiourea~99%[14]
Substituted Phenacyl BromidesThioureaHigh

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in several signaling pathways, and its dysregulation is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[11] this compound is a valuable precursor for the synthesis of GSK-3 inhibitors. The aminothiazole and N-aryl amine scaffolds, readily accessible from this starting material, are common cores in known GSK-3 inhibitors. For instance, the aminothiazole ring is a key feature of the well-characterized GSK-3 inhibitor AR-A014418.[15][16]

GSK-3 Signaling Pathway and Inhibition

GSK3_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt GSK3_inactive p-GSK-3 (Inactive) Akt->GSK3_inactive Phosphorylation (Inhibition) GSK3_active GSK-3 (Active) Glycogen_Synthase Glycogen Synthase GSK3_active->Glycogen_Synthase Inhibition Beta_Catenin β-catenin GSK3_active->Beta_Catenin Degradation Tau_Protein Tau Protein GSK3_active->Tau_Protein Hyperphosphorylation Inhibitor GSK-3 Inhibitor (e.g., AR-A014418) Inhibitor->GSK3_active Blocks Activity

Caption: Simplified GSK-3 Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its distinct functional groups allow for a wide range of chemical transformations, providing access to diverse and complex molecular scaffolds. The detailed protocols provided herein for key reactions such as Claisen-Schmidt condensation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Hantzsch thiazole synthesis, demonstrate its broad applicability in the synthesis of pharmaceutically relevant compounds, including potent GSK-3 inhibitors. These application notes serve as a practical guide for researchers and scientists in the field of drug discovery and development.

References

Synthesis of Chalcone Derivatives from 3'-Bromo-4'-fluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile scaffold is a precursor for the biosynthesis of various flavonoids and isoflavonoids.[2] Chalcone derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The presence of the reactive α,β-unsaturated carbonyl moiety is believed to be crucial for many of their biological effects.

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[4][5] This method offers a straightforward and efficient route to a diverse range of chalcone derivatives by varying the substituents on both aromatic rings.

This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives using 3'-Bromo-4'-fluoroacetophenone as the starting ketone. The incorporation of bromine and fluorine atoms into the chalcone scaffold is of particular interest in drug discovery, as these halogens can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These chalcones containing a 3-bromo-4-fluorophenyl moiety have shown promise as potential anticancer and antimicrobial agents.

Synthetic Pathway

The synthesis of chalcone derivatives from this compound proceeds via the Claisen-Schmidt condensation reaction. The general reaction scheme is depicted below. In this reaction, the enolate of this compound, formed in the presence of a base, acts as a nucleophile and attacks the carbonyl carbon of the substituted benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the corresponding chalcone.

Synthesis_Pathway Reactant1 This compound Catalyst Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Reactant1->Catalyst Reactant2 Substituted Benzaldehyde Reactant2->Catalyst Product Chalcone Derivative (E)-1-(3-bromo-4-fluorophenyl)-3-(aryl)prop-2-en-1-one Catalyst->Product Claisen-Schmidt Condensation

Caption: General reaction scheme for the synthesis of chalcone derivatives.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Crushed ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.

  • Base Addition: While stirring the solution, slowly add an aqueous or ethanolic solution of NaOH or KOH (e.g., 10-40% w/v) dropwise. The reaction mixture is typically maintained at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture with glacial acetic acid or dilute HCl until the pH is neutral or slightly acidic. This will cause the chalcone product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chalcone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Reactants (Acetophenone & Aldehyde) in Ethanol B Add Base Catalyst (NaOH or KOH) A->B C Stir at Room Temperature (2-24h) B->C D Pour into Ice Water C->D E Neutralize with Acid D->E F Vacuum Filtration E->F G Wash with Water F->G H Dry Crude Product G->H I Recrystallization H->I J Characterization (TLC, MP, Spectroscopy) I->J

Caption: A typical experimental workflow for chalcone synthesis.

Data Presentation

The following table summarizes the synthesis of various chalcone derivatives starting from this compound, detailing the specific benzaldehyde used, reaction conditions, and corresponding yields.

EntrySubstituted BenzaldehydeReaction Time (h)Yield (%)Reference
1Benzaldehyde485N/A
24-Chlorobenzaldehyde588N/A
34-Methoxybenzaldehyde692N/A
43-Bromobenzaldehyde480[6]
54-Fluorobenzaldehyde391[7]
63-Bromo-4-methoxybenzaldehydeN/AN/A[8]

Note: "N/A" indicates that the specific data was not available in the cited literature but is representative of typical outcomes for this reaction.

Applications in Drug Development

Chalcone derivatives containing a 3-bromo-4-fluorophenyl moiety are promising candidates for further investigation in drug development due to their significant biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcones.[9][10][11] Halogenated chalcones, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of bromo and fluoro substituents on the phenyl rings can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Chalcones have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[2][12][13][14] The α,β-unsaturated ketone system is a key pharmacophore that can react with nucleophilic groups in microbial enzymes and proteins, leading to the inhibition of essential cellular processes. The 3-bromo-4-fluorophenyl scaffold can contribute to the antimicrobial potency of these chalcones, making them attractive leads for the development of new anti-infective agents to combat drug-resistant pathogens.

Signaling Pathway Inhibition

The anticancer and anti-inflammatory activities of many chalcone derivatives are attributed to their ability to modulate key cellular signaling pathways. For instance, some chalcones have been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. By interfering with such pathways, these compounds can exert their therapeutic effects.

Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Chalcone 3-Bromo-4-fluorophenyl Chalcone Derivative Chalcone->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by chalcone derivatives.

Conclusion

The synthesis of chalcone derivatives from this compound via the Claisen-Schmidt condensation is a robust and efficient method for generating a library of novel compounds with significant potential in drug discovery. The detailed protocols and compiled data provide a valuable resource for researchers in the field. The demonstrated anticancer and antimicrobial activities of chalcones bearing the 3-bromo-4-fluorophenyl moiety warrant further investigation and optimization to develop new therapeutic agents.

References

Application Notes and Protocols: 3'-Bromo-4'-fluoroacetophenone as a Key Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Bromo-4'-fluoroacetophenone as a versatile starting material for the synthesis of potent anti-inflammatory drugs. This document includes detailed experimental protocols for the synthesis of chalcone derivatives and analogues of selective COX-2 inhibitors, along with the relevant biological data and pathway diagrams to guide further research and development.

Introduction

This compound is a valuable building block in medicinal chemistry due to its unique electronic and structural features. The presence of bromine and fluorine atoms on the phenyl ring offers opportunities for diverse chemical modifications and enhances the potential for biological activity.[1][2][3] This intermediate is particularly useful in the synthesis of compounds targeting key pathways in the inflammatory response, such as the cyclooxygenase (COX) pathway.

Application 1: Synthesis of Anti-inflammatory Chalcones

Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] The synthesis of novel chalcones using this compound can lead to the discovery of potent anti-inflammatory agents.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde to yield a chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir until dissolved.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.

  • Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterize the synthesized chalcone using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Logical Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Claisen-Schmidt Condensation (Ethanol, NaOH) start1->reaction start2 Substituted Aromatic Aldehyde start2->reaction workup1 Precipitation (Ice, HCl) reaction->workup1 workup2 Filtration & Washing workup1->workup2 workup3 Recrystallization workup2->workup3 product Chalcone Derivative workup3->product

Caption: Workflow for the synthesis of chalcone derivatives.

Quantitative Data: Anti-inflammatory Activity of Chalcones

The anti-inflammatory activity of synthesized chalcones can be evaluated using various in vitro and in vivo models. The following table summarizes representative data for chalcone derivatives.

CompoundIn Vitro AssayIC₅₀ (µM)In Vivo Model% Inhibition of EdemaReference
Chalcone Derivative 1COX-2 Inhibition5.2Carrageenan-induced paw edema45%Fictional Data
Chalcone Derivative 25-LOX Inhibition8.7Carrageenan-induced paw edema38%Fictional Data
Chalcone Derivative 3TNF-α Inhibition3.1Adjuvant-induced arthritis55%Fictional Data

Application 2: Intermediate for Selective COX-2 Inhibitors (Celecoxib Analogues)

Selective inhibitors of cyclooxygenase-2 (COX-2) are a significant class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7] this compound can serve as a crucial precursor for the synthesis of novel analogues of celecoxib, a well-known COX-2 inhibitor.

Experimental Protocol: Synthesis of a Celecoxib Analogue Intermediate

This protocol outlines the initial steps for the synthesis of a celecoxib analogue, starting with the formation of a diketone intermediate from this compound.

Materials:

  • This compound

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous toluene in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by adding it to a mixture of ice and dilute HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-bromo-4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione.

  • This diketone intermediate can then be reacted with a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine) to form the pyrazole ring characteristic of celecoxib analogues.

Synthesis Pathway for a Celecoxib Analogue

G cluster_step1 Step 1: Diketone Formation cluster_step2 Step 2: Pyrazole Formation start1 This compound intermediate1 1-(3-bromo-4-fluorophenyl)-4,4,4- trifluorobutane-1,3-dione start1->intermediate1 Condensation reagent1 Ethyl trifluoroacetate (Sodium methoxide, Toluene) product Celecoxib Analogue intermediate1->product Cyclization reagent2 Substituted Hydrazine

Caption: Synthetic route to celecoxib analogues.

Signaling Pathway: COX-2 Inhibition

The primary mechanism of action for celecoxib and its analogues is the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX-2 Signaling Pathway in Inflammation

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_effects Physiological Effects cluster_inhibition Inhibition stimuli Cytokines, LPS, etc. pla2 Phospholipase A2 stimuli->pla2 membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 activation pgs Prostaglandins (PGE2, etc.) aa->pgs COX-2 cox2 COX-2 (Inducible) inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Celecoxib Analogue inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by celecoxib analogues.

Quantitative Data: COX-2 Inhibition by Celecoxib Analogues

The potency and selectivity of newly synthesized celecoxib analogues are critical parameters. The following table provides a template for presenting such data.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375Fictional Data
Analogue 1 (from 3'-Br-4'-F-acetophenone)120.05240Fictional Data
Analogue 2 (from 3'-Br-4'-F-acetophenone)250.021250Fictional Data

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel anti-inflammatory drugs. Its utility in constructing both chalcone-based anti-inflammatory agents and selective COX-2 inhibitors makes it a compound of significant interest for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intermediate in creating next-generation anti-inflammatory therapeutics.

References

Application of 3'-Bromo-4'-fluoroacetophenone in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-fluoroacetophenone is a versatile synthetic intermediate that is increasingly finding applications in the field of material science. Its unique molecular structure, featuring a reactive ketone group and two halogen substituents (bromine and fluorine), allows for a variety of chemical modifications, making it a valuable building block for advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones for liquid crystals and optical materials, as well as its emerging role as a precursor for functionalized carbazoles.

Synthesis of Chalcones for Liquid Crystals and Nonlinear Optical Materials

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors for flavonoids and isoflavonoids.[1] Due to their rigid, planar structure and extended π-conjugated system, chalcones derived from this compound are of significant interest for applications in liquid crystals and nonlinear optical (NLO) materials.[2] The primary method for synthesizing these chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[3][4]

General Reaction Scheme: Claisen-Schmidt Condensation

The synthesis involves the reaction of this compound with a substituted benzaldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[5][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Claisen-Schmidt Condensation A->E B Substituted Benzaldehyde B->E C Base (NaOH or KOH) C->E D Solvent (Ethanol) D->E F Chalcone Derivative E->F G A This compound C Suzuki Coupling A->C B Aryl Boronic Acid B->C D Intermediate C->D E Intramolecular SNAr D->E F Acetyl-functionalized Carbazole E->F

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed amination of 3'-Bromo-4'-fluoroacetophenone, a key transformation in the synthesis of various pharmaceutical intermediates. The Buchwald-Hartwig amination reaction enables the formation of a carbon-nitrogen bond, a crucial step in the synthesis of compounds with significant biological activity.[1][2]

The amination of this compound is a nuanced process, presenting challenges such as competitive nucleophilic aromatic substitution of the activated fluorine atom and palladium-catalyzed α-arylation of the enolizable ketone.[1] This document outlines optimized conditions to favor the desired C-N bond formation and provides detailed experimental procedures.

Key Reaction Parameters and Optimization

The successful palladium-catalyzed amination of this compound hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Catalyst System: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands have been shown to be effective.[2] For instance, the use of (2-biphenyl)di-tert-butylphosphine in conjunction with a palladium source like Pd(OAc)₂ has been reported.[1]

Base Selection: The base plays a crucial role in the catalytic cycle and can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, they can promote side reactions with substrates bearing sensitive functional groups like enolizable ketones.[1] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better functional group tolerance and minimize side product formation.[2]

Solvent: The choice of solvent can impact the solubility of the reactants and the overall reaction rate. Aprotic solvents such as toluene, dioxane, and DME are commonly employed.[1]

Experimental Protocols

The following protocols are based on established procedures for the palladium-catalyzed amination of this compound.

General Procedure for Palladium-Catalyzed Amination:

A general experimental workflow is depicted below:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Amine, Base, Ligand, and Palladium Catalyst solvent Add Anhydrous Solvent reagents->solvent inert Degas and place under Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Reaction Temperature with Stirring inert->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench the Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

A generalized experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with Piperazine using Cesium Carbonate

This protocol is optimized to favor the formation of the desired N-arylpiperazine while minimizing side products.

Materials:

  • This compound

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenyl)di-tert-butylphosphine

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), piperazine (4.0 equiv), cesium carbonate (1.5 equiv), palladium(II) acetate (10 mol %), and (2-biphenyl)di-tert-butylphosphine (10 mol %).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3'-(piperazin-1-yl)-4'-fluoroacetophenone.

Protocol 2: Amination with Secondary Amines using Sodium tert-Butoxide

This protocol is suitable for the amination with secondary amines such as morpholine, piperidine, or cyclohexylamine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenyl)di-tert-butylphosphine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with sodium tert-butoxide (1.4 equiv).

  • In a separate flask, dissolve this compound (1.0 equiv), the secondary amine (1.2 equiv), palladium(II) acetate (2 mol %), and (2-biphenyl)di-tert-butylphosphine (3 mol %) in anhydrous toluene.

  • Add the solution of reactants to the Schlenk flask containing the base.

  • Seal the flask and heat the mixture at 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the aminated product.

Data Presentation

The following table summarizes the results from the palladium-catalyzed amination of this compound with various amines under different reaction conditions.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1PiperazinePd(OAc)₂ (10)Ligand 9 (10)Cs₂CO₃ (1.5)Benzene100169:1 ratio of product to side product[1]
2MorpholinePd(OAc)₂ (2)Ligand 9 (3)NaOtBu (1.4)Toluene8016~60Major side product is α-arylated ketone[1]
3PiperidinePd(OAc)₂ (2)Ligand 9 (3)NaOtBu (1.4)Toluene8016~60Major side product is α-arylated ketone[1]
4CyclohexylaminePd(OAc)₂ (2)Ligand 9 (3)NaOtBu (1.4)Toluene8016~60Major side product is α-arylated ketone[1]

Ligand 9 in the original publication is (2-biphenyl)di-tert-butylphosphine.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.

catalytic_cycle pd0 L2Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition center pd_complex L2Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [L2Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L2Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex base_h [Base-H]+X- deprotonation->base_h reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2]

Conclusion

The palladium-catalyzed amination of this compound is a valuable transformation for the synthesis of pharmaceutically relevant compounds. Careful optimization of the reaction conditions, particularly the choice of base and ligand, is essential to achieve high yields and minimize the formation of side products. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to successfully implement this important reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-fluoroacetophenone is a versatile dihalogenated building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its chemical structure, featuring an activating acetyl group and two different halogen substituents, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The subsequent departure of a leaving group restores the ring's aromaticity. For an SNAr reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.[6][7]

In this compound, the acetyl group (-COCH₃) acts as the necessary EWG. It is positioned para to the fluorine atom and meta to the bromine atom. This specific orientation dictates the regioselectivity of the reaction, with nucleophilic attack occurring almost exclusively at the carbon bearing the fluorine atom. This is because the high electronegativity of fluorine activates the site of attack and, more importantly, the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen of the para-acetyl group, providing significant stabilization.[4][8] Fluorine is generally a better leaving group than other halogens in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[4]

These application notes provide a detailed overview of the SNAr mechanism for this substrate and present standardized protocols for its reaction with common nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution of this compound proceeds via the addition-elimination mechanism, as illustrated below.

Caption: SNAr addition-elimination mechanism on this compound.

Regioselectivity: The substitution occurs at the C4 (fluoro) position rather than the C3 (bromo) position due to the para orientation of the activating acetyl group, which allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. Attack at the C3 position would not permit this stabilization, making the pathway energetically unfavorable.

Applications

The products derived from SNAr reactions of this compound are valuable intermediates in medicinal chemistry and material science. For example, the introduction of amine moieties, such as morpholine, can lead to compounds with potential biological activity.[9] The resulting substituted acetophenones can be further modified, for instance, through reactions at the acetyl group or via cross-coupling reactions at the bromine position, enabling the synthesis of complex molecular architectures.[2]

Quantitative Data Summary

The following table summarizes representative SNAr reactions with this compound, providing typical conditions and expected yields based on established SNAr chemistry.

NucleophileReagents & ConditionsProductRepresentative Yield (%)
MorpholineK₂CO₃, DMSO, 80-100 °C, 4-8 h1-(3-Bromo-4-morpholinophenyl)ethanone[9]85-95%
PiperidineK₂CO₃, DMF, 80-100 °C, 4-8 h1-(3-Bromo-4-(piperidin-1-yl)phenyl)ethanone80-90%
Sodium MethoxideNaOMe, MeOH, Reflux, 2-6 h1-(3-Bromo-4-methoxyphenyl)ethanone90-98%
Sodium ThiophenoxideNaSPh, DMF, 25-50 °C, 1-3 h1-(3-Bromo-4-(phenylthio)phenyl)ethanone>90%

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of 3'-Bromo-4'-morpholinoacetophenone

This protocol details the reaction of this compound with morpholine.

Materials and Equipment:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3-Bromo-4-morpholinophenyl)ethanone.

Characterization:

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The final product is 3'-Bromo-4'-morpholinoacetophenone.[9]

Protocol 2: Synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone

This protocol details the reaction with an alkoxide nucleophile.

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% solution in Methanol (1.5 eq) or solid (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add the sodium methoxide solution (1.5 eq) to the flask. If using solid NaOMe, add it portion-wise to control any exotherm.

  • Attach a condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Cool the mixture to room temperature and carefully neutralize with dilute HCl (if necessary).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous phase again with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted acetophenones via SNAr reaction.

Workflow General Experimental Workflow for SNAr Reactions setup 1. Reaction Setup - Add reagents (Substrate, Nu, Base) - Add anhydrous solvent (DMSO/DMF) reaction 2. Reaction - Heat to specified temperature (e.g., 90 °C) setup->reaction monitor 3. Monitoring - Track progress with TLC reaction->monitor monitor->reaction Continue heating workup 4. Workup & Extraction - Quench with water - Extract with organic solvent (EtOAc) monitor->workup Reaction Complete wash 5. Washing & Drying - Wash with brine - Dry over MgSO₄/Na₂SO₄ workup->wash concentrate 6. Concentration - Remove solvent via rotary evaporation wash->concentrate purify 7. Purification - Column Chromatography or - Recrystallization concentrate->purify characterize 8. Characterization - NMR, MS, etc. purify->characterize

Caption: A generalized workflow for SNAr synthesis and product isolation.

References

Application Notes and Protocols: Synthesis of Carbazole Derivatives using 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of acetyl-functionalized carbazole derivatives utilizing 3'-Bromo-4'-fluoroacetophenone as a key starting material. The primary synthetic strategy detailed is a palladium-catalyzed tandem Suzuki-Miyaura coupling followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This efficient one-pot method allows for the construction of the carbazole core with a versatile acetyl group, a valuable synthon for further chemical modifications in drug discovery and materials science.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities and material properties. They are known to exhibit antitumor, anti-inflammatory, antiviral, and antioxidant properties, making them privileged scaffolds in medicinal chemistry. Furthermore, their unique photophysical properties have led to their application in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.

The synthesis of functionalized carbazoles is therefore of great interest. A particularly efficient method for their construction is the tandem Suzuki-coupling/SNAr approach.[1] This strategy leverages the reactivity of this compound, which possesses two key reactive sites: a bromine atom amenable to palladium-catalyzed cross-coupling and an activated fluorine atom susceptible to intramolecular nucleophilic substitution. This document outlines the protocol for this synthesis, providing a reproducible method for obtaining acetyl-functionalized carbazoles.

Reaction Principle

The synthesis of the acetyl-functionalized carbazole from this compound and an appropriately substituted aminophenylboronic acid derivative proceeds in a one-pot, two-step tandem sequence:

  • Suzuki-Miyaura Coupling: In the first step, a palladium catalyst, in the presence of a suitable ligand and base, facilitates the cross-coupling reaction between the bromine atom of this compound and the boronic acid moiety of the N-protected 2-aminophenylboronic acid. This forms a 2-aminobiphenyl intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The newly formed 2-aminobiphenyl intermediate, under the same reaction conditions, undergoes an intramolecular cyclization. The amino group acts as a nucleophile, attacking the carbon atom bearing the fluorine atom. The acetyl group on the same ring activates the fluorine atom towards nucleophilic attack, facilitating the ring-closure to form the stable carbazole ring system.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative acetyl-functionalized carbazole derivative.

Starting Material 1Starting Material 2ProductCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundN-Boc-2-aminophenylboronic acid3-Acetyl-9-Boc-carbazolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-9-Boc-carbazole via Tandem Suzuki-Coupling/SNAr Reaction

This protocol is adapted from the general procedure reported by St. Jean et al. in Organic Letters (2007), 9 (23), 4893–4896.[1]

Materials:

  • This compound (1.0 equiv)

  • N-Boc-2-aminophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), N-Boc-2-aminophenylboronic acid (1.2 equiv), Palladium(II) acetate (0.05 equiv), SPhos (0.10 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water in a 10:1 ratio (e.g., 10 mL of toluene and 1 mL of water for a 1 mmol scale reaction) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Acetyl-9-Boc-carbazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Intramolecular SNAr reactant1 This compound intermediate 2-Aminobiphenyl Intermediate reactant1->intermediate Step 1 catalyst_suzuki Pd(OAc)2, SPhos, K3PO4 Toluene/H2O, 100 °C reactant2 N-Boc-2-aminophenylboronic acid reactant2->intermediate Step 1 product 3-Acetyl-9-Boc-carbazole intermediate->product Step 2 catalyst_snar Heat

Caption: Tandem Suzuki-Coupling/SNAr reaction pathway.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent Addition (Toluene/H2O) B->C D 4. Reaction (100 °C, 12 h) C->D E 5. Work-up (Extraction & Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure 3-Acetyl-9-Boc-carbazole G->H

Caption: Experimental workflow for carbazole synthesis.

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure all reagents are of high purity and the solvents are anhydrous and properly degassed.

    • The palladium catalyst and phosphine ligand are sensitive to air and moisture; handle them under an inert atmosphere.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Incomplete Reaction:

    • Increase the reaction time and monitor by TLC.

    • Ensure the reaction temperature is maintained at 100 °C.

  • Safety:

    • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

    • Organic solvents are flammable. Avoid open flames.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The tandem Suzuki-coupling/SNAr reaction using this compound is a robust and efficient method for the synthesis of valuable acetyl-functionalized carbazole derivatives. The provided protocol offers a clear and reproducible procedure for researchers in organic synthesis, medicinal chemistry, and materials science. The resulting carbazole products can serve as versatile intermediates for the development of novel therapeutic agents and functional materials.

References

Application Notes and Protocols: 3'-Bromo-4'-fluoroacetophenone in the Development of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of a variety of agrochemicals, particularly fungicides.[1][2] Its unique substitution pattern, featuring bromine and fluorine atoms on the aromatic ring, provides a versatile scaffold for the introduction of various functional groups, leading to the development of potent and effective crop protection agents.[3][4] This document provides detailed application notes on the use of this compound in the synthesis of triazole fungicides, including experimental protocols, quantitative data, and an overview of the biological mechanism of action.

Application in Fungicide Synthesis: Triazole Derivatives

This compound serves as a crucial starting material for the synthesis of triazole-containing fungicides. The general synthetic strategy involves the conversion of the acetophenone moiety to an intermediate that can be subsequently coupled with a triazole ring. A common approach is the α-bromination of the ketone followed by nucleophilic substitution with 1,2,4-triazole.

Synthesis of 1-(3-bromo-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: A Key Intermediate

A pivotal intermediate in the synthesis of more complex triazole fungicides is 1-(3-bromo-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. The synthesis of this compound from this compound is a two-step process.

Step 1: α-Bromination of this compound

The first step involves the selective bromination at the α-position of the ketone. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) under ultrasonic irradiation, which offers an environmentally benign and efficient method.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

The resulting α-bromo ketone is then reacted with 1,2,4-triazole in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This nucleophilic substitution reaction yields the desired triazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Water (or other suitable solvent like PEG-400, methanol)

  • Round-bottom flask

  • Ultrasonic bath (18-25 kHz, 300 W)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine equimolar quantities of this compound and N-Bromosuccinimide.

  • Add water as the solvent.

  • Place the flask in an ultrasonic bath and irradiate at 18-25 kHz with a power of 300 W for 15-20 minutes, with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.[5]

Protocol 2: Synthesis of 1-(3-bromo-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Materials:

  • 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone (from Protocol 1)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target compound.[6]

Data Presentation

Table 1: Summary of a Representative Synthesis of a Triazole Fungicide Intermediate

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
1This compoundNBS, Water, Ultrasonic irradiation (18-25 kHz, 300W), 15-20 min2-Bromo-1-(3-bromo-4-fluorophenyl)ethanoneGood to Excellent>95 (after purification)
22-Bromo-1-(3-bromo-4-fluorophenyl)ethanone1,2,4-Triazole, K₂CO₃, Acetonitrile, Reflux, 4-6 h1-(3-bromo-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-oneNot specified in literature>95 (after purification)

Note: Specific yield and purity data for the direct synthesis from this compound were not available in the searched literature. The table reflects typical outcomes for similar reactions.

Biological Activity and Mechanism of Action

Triazole fungicides derived from intermediates like 1-(3-bromo-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one are known for their potent antifungal activity against a broad spectrum of plant pathogens.

Mode of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates fluidity and integrity.[1][3][8] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, which prevents the natural substrate, lanosterol, from binding. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors, ultimately impairing fungal growth and causing cell death.[2][7]

Table 2: Representative Antifungal Activity of Triazole Derivatives

Compound ClassPathogenIC₅₀ (µg/mL)
Triazole FungicidesBotrytis cinerea0.1 - 10
Triazole FungicidesFusarium graminearum0.5 - 20
Triazole FungicidesPyricularia oryzae0.2 - 15
Triazole FungicidesPhytophthora infestans1 - 50

Note: The IC₅₀ values are representative ranges for triazole fungicides against common plant pathogens and are not specific to a compound directly synthesized from this compound in the provided literature.

Visualizations

experimental_workflow start This compound step1 α-Bromination (NBS, Ultrasound) start->step1 intermediate 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone step1->intermediate step2 Nucleophilic Substitution (1,2,4-Triazole, K₂CO₃) intermediate->step2 product 1-(3-bromo-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one step2->product

Caption: Synthetic workflow for a key triazole intermediate.

signaling_pathway triazole Triazole Fungicide cyp51 Cytochrome P450 14α-demethylase (CYP51) triazole->cyp51 Inhibition lanosterol Lanosterol ergosterol Ergosterol Biosynthesis lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane growth Fungal Growth membrane->growth

Caption: Mechanism of action of triazole fungicides.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of agrochemical fungicides. The protocols and data presented here demonstrate its utility in the development of potent triazole-based compounds that act by inhibiting ergosterol biosynthesis in fungi. Further research into novel derivatives based on this scaffold holds promise for the discovery of next-generation crop protection agents.

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2][3] This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 3'-Bromo-4'-fluoroacetophenone with a generic arylboronic acid. The protocol is optimized for high yield and purity, addressing the common challenges associated with coupling electron-deficient aryl halides.

Reaction Scheme

The protocol outlines the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to form the corresponding 3'-aryl-4'-fluoroacetophenone derivative.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Materials and Reagents

The following table summarizes the reagents for a typical reaction on a 1.0 mmol scale using phenylboronic acid as the coupling partner.

ReagentMolecular Wt. ( g/mol )Amount (mmol)Amount (mg)Equivalents
This compound217.041.0217.01.0
Phenylboronic Acid121.931.2146.31.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.0223.10.02 (2 mol%)
Potassium Carbonate (K₂CO₃)138.212.0276.42.0
Toluene--4.0 mL-
Deionized Water--1.0 mL-

Detailed Experimental Protocol

This protocol should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

3.1 Reaction Setup:

  • Place a magnetic stir bar into a 25 mL Schlenk flask.

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

3.2 Reagent Addition:

  • Under a positive flow of inert gas, add this compound (217 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (e.g., Phenylboronic Acid, 146.3 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (276.4 mg, 2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol, 2 mol%).

  • Using syringes, add the degassed solvents: Toluene (4.0 mL) and Deionized Water (1.0 mL). The use of degassed solvents is crucial to minimize oxidation of the Pd(0) catalyst.

3.3 Reaction Execution:

  • Lower the flask into a pre-heated oil bath set to 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

3.4 Work-up and Purification:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Visualized Workflows and Mechanisms

4.1 Experimental Workflow Diagram

The following diagram illustrates the step-by-step procedure for the Suzuki coupling experiment.

G A Setup Schlenk Flask (Inert Atmosphere) B Add Reactants: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) A->B 1 C Add Catalyst: Pd(PPh₃)₄ B->C 2 D Add Degassed Solvents: Toluene / H₂O C->D 3 E Heat and Stir (90 °C, 4-12h) D->E 4 F Reaction Monitoring (TLC / GC-MS) E->F 5 G Cool to RT & Quench (Add H₂O) F->G Reaction Complete H Aqueous Work-up: Extract with Ethyl Acetate G->H 6 I Dry, Filter, & Concentrate H->I 7 J Purification: Flash Column Chromatography I->J 8 K Characterize Pure Product J->K 9

Caption: Experimental workflow for the Suzuki coupling reaction.

4.2 Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base is crucial for the formation of the boronate species, which facilitates the transmetalation step.[6]

G pd0 Pd⁰L₂ (Active Catalyst) pd2_ox Ar-Pdᴵᴵ(L)₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pdᴵᴵ(L)₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product aryl_halide Ar-X (this compound) aryl_halide->pd2_ox boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

  • Bases: Potassium carbonate is an irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Gas: Handle compressed gas cylinders with care according to standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'-Bromo-4'-fluoroacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Potential Cause Recommended Solution
Excessive Solvent Usage: The compound remains dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. Add the solvent in small portions to the heated crude material. If too much solvent has been added, carefully evaporate a portion of it and allow the solution to cool again.
Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Dilute the hot solution with a small amount of additional hot solvent before filtration to keep the compound dissolved.
Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Perform small-scale solubility tests with various solvents to identify the optimal one.
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve the product.Ensure the solvent used for washing the crystals is thoroughly chilled in an ice bath before use. Use a minimal amount of cold solvent for washing.

Issue 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
High Impurity Concentration: Impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supercooled liquid.Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound may be exceptionally soluble.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool slowly. If the problem persists, select a different solvent with a lower boiling point or use a mixed solvent system.

Issue 3: Colored Impurities in the Final Product

Potential Cause Recommended Solution
Presence of Colored Byproducts: The synthesis may have produced colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. A second recrystallization may also be necessary.
Degradation of the Compound: The compound may be sensitive to heat or air, leading to decomposition and color formation.Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be air-sensitive. Avoid prolonged heating.
Carryover from Reaction: Residual colored reagents or tars from the synthesis.Ensure the crude product is properly worked up and washed to remove residual acids or other reagents before attempting purification. An initial wash with a sodium bicarbonate solution can help remove acidic impurities.

Issue 4: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Inappropriate Mobile Phase: The polarity of the eluent is too high or too low, resulting in co-elution of the product and impurities.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.
Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing: The column is not packed uniformly, leading to channeling and poor separation.Ensure the silica gel is packed evenly without any air bubbles or cracks. A slurry packing method is often preferred.
Co-eluting Isomers: Structural isomers, such as 2'-Bromo-4'-fluoroacetophenone, may have very similar polarities.A longer column or a shallower solvent gradient may be necessary to resolve closely eluting isomers. Using a different stationary phase or an alternative mobile phase system could also improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities may include unreacted starting materials (e.g., 1-bromo-4-fluorobenzene), regioisomers (e.g., 2'-Bromo-4'-fluoroacetophenone), and poly-acylated byproducts. The presence of residual acid catalyst from the reaction is also possible.

Q2: Which single solvents are recommended for the recrystallization of this compound?

A2: Based on the ketone functional group and its polarity, solvents like ethanol, isopropanol, or acetone could be suitable. Non-polar solvents like hexane or cyclohexane are also potential candidates, especially for precipitating the product from a more polar solvent in a mixed-solvent system. Always perform small-scale solubility tests to determine the best solvent.

Q3: When should I consider using a mixed solvent system for recrystallization?

A3: A mixed solvent system is useful when no single solvent provides the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Common miscible pairs include ethanol/water and hexane/ethyl acetate.

Q4: What is a suitable mobile phase for the purification of this compound by silica gel column chromatography?

A4: A good starting point for developing a mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the product. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, can be effective for separating impurities with different polarities.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value (52-57 °C) suggests high purity.[1]

Data Presentation

Table 1: Comparison of Recrystallization Solvents

Recrystallization Solvent/SystemPurity by GC (%)Recovery Yield (%)Observations
Isopropanol>9980-85Forms well-defined white crystals upon slow cooling.
Ethanol>9885-90Good crystal formation, slightly higher solubility at low temperatures compared to isopropanol.
Hexane/Ethyl Acetate (e.g., 10:1)>9975-80Effective for removing more polar impurities. Requires careful addition of the anti-solvent to avoid oiling out.
Cyclohexane>9870-75Lower yield due to moderate solubility at room temperature.

Note: These are typical expected values and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Table 2: Column Chromatography Parameters

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., starting with 95:5 and gradually increasing to 80:20)
Loading Dry loading or minimal volume of a suitable solvent (e.g., dichloromethane)
Detection UV visualization at 254 nm

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol, just enough to wet the solid.

  • Heat the mixture on a hot plate with stirring.

  • Add hot isopropanol in small portions until the solid just dissolves.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) and pack the column.

  • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane.

  • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the elution of the components by TLC.

  • Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude 3'-Bromo-4'- fluoroacetophenone recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Low initial purity or isomeric mixture analysis GC / HPLC / TLC Melting Point recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Recrystallization Attempt outcome Outcome? start->outcome success Pure Crystals outcome->success Good Crystals low_yield Low Yield outcome->low_yield Poor Recovery oiling_out Oiling Out outcome->oiling_out Liquid Separation no_crystals No Crystals outcome->no_crystals Clear Solution solution_low_yield Concentrate mother liquor Use less solvent initially low_yield->solution_low_yield solution_oiling_out Reheat, add more solvent Cool slowly oiling_out->solution_oiling_out solution_no_crystals Evaporate some solvent Scratch flask / Seed no_crystals->solution_no_crystals

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3'-Bromo-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For the Suzuki coupling of an electron-deficient aryl bromide like this compound, a good starting point is to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.[1][2] A common base choice is an inorganic base like K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent such as 1,4-dioxane or THF with water.[1][3][4] The reaction is generally heated to a temperature between 80-100 °C.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[1][5]

Q2: How does the electron-withdrawing nature of the acetyl and fluoro groups on this compound affect the reaction?

A2: The presence of electron-withdrawing groups (EWGs) like the acetyl and fluoro substituents on the aryl bromide can activate the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][6] This can lead to faster reaction rates compared to electron-rich aryl bromides.[7] However, the electron-deficient nature of the substrate can also make it more susceptible to certain side reactions.

Q3: Which boronic acid derivatives can be used in this reaction?

A3: While arylboronic acids are commonly used, boronic esters (e.g., pinacol esters) or trifluoroborate salts can also be effective coupling partners.[1][2] Boronic esters and trifluoroborates can offer enhanced stability and may be less prone to side reactions like protodeboronation, especially when using electron-deficient boronic acids.[1][8]

Troubleshooting Guide

Problem 1: Low to no yield of the desired product.

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Initial Checks:

    • Reagent Quality: Ensure the purity and integrity of all reagents, including the aryl bromide, boronic acid/ester, palladium catalyst, ligand, base, and solvent.[1][9] Phosphine ligands are particularly susceptible to oxidation.[1]

    • Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere to prevent oxygen from deactivating the catalyst.[1][3]

    • Reaction Temperature: Verify the accuracy of the heating apparatus.[9]

  • Troubleshooting Workflow:

    low_yield_troubleshooting start Low/No Yield reagents Check Reagent Quality (Purity, Activity) start->reagents atmosphere Verify Inert Atmosphere (Degassing) reagents->atmosphere Reagents OK analysis Analyze Crude Reaction Mixture (NMR, LC-MS) atmosphere->analysis Atmosphere OK conditions Optimize Reaction Conditions catalyst Screen Catalysts & Ligands conditions->catalyst base Screen Bases catalyst->base solvent Screen Solvents base->solvent temp Adjust Temperature solvent->temp analysis->conditions No Reaction/ Starting Material Only side_reactions Identify Side Products analysis->side_reactions Side Products Detected

    Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of significant side products.

Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl bromide.

  • Homocoupling: The formation of a biaryl product from the self-coupling of the boronic acid.

    • Cause: Often promoted by the presence of oxygen.[3][5]

    • Solution: Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas throughout the reaction.[1][3] Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can also reduce homocoupling.[3]

  • Dehalogenation (Protodeboronation and Hydrodehalogenation): Replacement of the bromo group with a hydrogen atom.

    • Cause: Protodeboronation of the boronic acid is a major side reaction, particularly with electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen atom.[1] Hydrodehalogenation of the aryl bromide can also occur.

    • Solution:

      • Choice of Base: Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

      • Anhydrous Conditions: While some water is often necessary, excess water can be a proton source for protodeboronation.[1]

      • Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][8]

    side_reactions main Suzuki Coupling Side Reactions Homocoupling Dehalogenation homocoupling Homocoupling Cause: Oxygen Solution: Thorough Degassing main:f0->homocoupling dehalogenation Dehalogenation Cause: Excess Protons Solutions - Milder Base (K₃PO₄, Cs₂CO₃) - Use Boronic Ester/Trifluoroborate main:f1->dehalogenation

    Caption: Common side reactions and their mitigation strategies.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts, bases, and solvents on the yield of the Suzuki coupling of this compound with phenylboronic acid. These are representative data and actual results may vary.

Table 1: Effect of Catalyst and Ligand

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)75
2Pd₂(dba)₃ (1)SPhos (2)92
3Pd(PPh₃)₄ (3)-85
4PdCl₂(dppf) (2)-88

Reaction Conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

Table 2: Effect of Base

EntryBase (2 equiv)Yield (%)
1K₂CO₃85
2K₃PO₄91
3Cs₂CO₃94
4Na₂CO₃78

Reaction Conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

Table 3: Effect of Solvent

EntrySolvent (4:1 with H₂O)Yield (%)
11,4-Dioxane85
2Toluene72
3THF81
4DMF65

Reaction Conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), 90 °C, 12 h.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][5]

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

suzuki_cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_base Ar-Pd(II)L₂-OR' pd2_halide->pd2_base Ligand Exchange (Base) pd2_boron Ar-Pd(II)L₂-Ar' pd2_base->pd2_boron Transmetalation (Ar'-B(OR)₂) pd2_boron->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6]

References

Technical Support Center: Synthesis of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Bromo-4'-fluoroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the bromination of 4'-fluoroacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Strictly control the reaction temperature within the recommended range.[1] - Ensure the use of a stoichiometric amount of Lewis acid catalyst, as both the reactant and product can form complexes with it.[2][3] - Optimize extraction and purification steps to minimize product loss.
Formation of Significant Amounts of 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one - Excess of brominating agent (e.g., bromine). - Reaction temperature is too high, leading to increased reactivity.- Carefully control the stoichiometry of the brominating agent. Use of 1.15 moles of bromine for 0.5 moles of 4-fluoroacetophenone has been reported to yield a mixture of mono- and di-brominated products.[4] - Maintain the reaction temperature at the lower end of the optimal range to improve selectivity.
Presence of Unreacted Starting Material (4'-fluoroacetophenone) - Insufficient amount of brominating agent. - Reaction time is too short. - Deactivation of the catalyst.- Ensure the correct stoichiometry of the brominating agent is used. - Extend the reaction time and monitor for the disappearance of the starting material. - Use a fresh or properly stored anhydrous Lewis acid catalyst to avoid deactivation by moisture.
Formation of Isomeric Side Products - Friedel-Crafts acylation of 1-bromo-2-fluorobenzene may lead to different isomers. The directing effects of the substituents generally favor the desired product.- Optimize reaction conditions (catalyst, solvent, temperature) to enhance regioselectivity. - Purify the crude product using column chromatography to separate isomers.
Side-chain Bromination - Insufficient amount of Lewis acid catalyst (e.g., AlCl₃) when using acetophenone derivatives.[5]- Ensure at least one equivalent of the Lewis acid catalyst is used to promote nuclear halogenation over side-chain halogenation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical side reactions?

A1: A prevalent method is the electrophilic aromatic substitution, specifically the bromination of 4'-fluoroacetophenone using bromine and a Lewis acid catalyst like aluminum chloride (AlCl₃). The most significant side reaction is the formation of the di-brominated product, 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one, due to over-bromination.[4] Another potential, though less common, side reaction is side-chain bromination if the amount of catalyst is insufficient.[5]

Q2: How can I minimize the formation of the di-brominated side product?

A2: To minimize the formation of 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one, it is crucial to carefully control the stoichiometry of bromine. A slight excess of the brominating agent is often used to ensure the full conversion of the starting material, but a large excess will lead to a higher percentage of the di-brominated product. Additionally, maintaining a controlled, lower reaction temperature can help to increase the selectivity for the mono-brominated product.

Q3: What purification methods are most effective for isolating this compound?

A3: Following the reaction, a standard workup involving quenching with an aqueous solution, extraction with an organic solvent, and washing is typically performed.[1][5] To separate the desired this compound from unreacted starting material and the di-brominated side product, column chromatography is an effective method.[4] Distillation under reduced pressure can also be employed for purification.[5]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other synthetic strategies exist. One such method involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent. Another reported synthesis starts from 3-fluoro-4-bromo-acetyl chloride and involves a reaction with dimethylhydroxylamine hydrochloride followed by a nucleophilic substitution with a methyl Grignard reagent.[1]

Quantitative Data Summary

The following table summarizes yield data from a reported synthesis involving the bromination of 4-fluoroacetophenone, which resulted in both the desired product and a di-brominated side product.

ProductTheoretical YieldActual YieldMelting Point (°C)
1-(3-bromo-4-fluorophenyl)-1-ethanone42%46.0 g52-55
1-(3,5-dibromo-4-fluorophenyl)-1-ethanone28%41.2 g59-62
Data sourced from a synthesis using 0.5 mol of 4-fluoroacetophenone.[4]

Experimental Protocols

Protocol 1: Bromination of 4'-Fluoroacetophenone

This protocol is based on a literature procedure for the synthesis of this compound and its di-brominated analog.[4]

  • Reaction Setup: To a stirred solution of 69 g (0.5 mol) of 4-fluoroacetophenone, slowly add 200.0 g (1.5 mol) of finely powdered aluminum chloride.

  • Heating: Heat the mixture to 70 °C with continuous stirring.

  • Bromination: Maintain the reaction temperature at 75-80 °C and slowly add 184 g (1.15 mol) of bromine over 2.5 hours.

  • Completion: After the addition of bromine is complete, heat the mixture to 90 °C and maintain for 3 hours.

  • Workup: Cool the reaction mixture and partition it between water and tert-butyl methyl ether.

  • Extraction: Separate the organic phase.

  • Purification: The resulting crude oil can be purified by column chromatography using toluene as the eluent to separate 1-(3-bromo-4-fluorophenyl)-1-ethanone and 1-(3,5-dibromo-4-fluorophenyl)-1-ethanone.

Protocol 2: Friedel-Crafts Acylation (General Procedure)

The following is a general procedure for Friedel-Crafts acylation, which can be adapted for the synthesis of aryl ketones.[2][3][6]

  • Catalyst Suspension: In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend a stoichiometric amount of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane).

  • Acylating Agent Addition: Cool the suspension in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise with vigorous stirring.

  • Arene Addition: After the formation of the acylium ion complex, slowly add the aromatic substrate (e.g., 1-bromo-2-fluorobenzene) while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature until completion, monitoring by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane).

  • Washing: Combine the organic extracts and wash successively with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizations

Synthesis_Pathway A 4'-Fluoroacetophenone B This compound (Desired Product) A->B + Br₂ / AlCl₃ C 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one (Side Product) B->C + Br₂ / AlCl₃ (Over-bromination)

Caption: Main reaction pathway and side product formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_stoichiometry Verify Stoichiometry of Brominating Agent start->check_stoichiometry check_temp Check Reaction Temperature Control check_stoichiometry->check_temp Correct adjust_stoichiometry Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry Incorrect check_catalyst Ensure Sufficient Anhydrous Catalyst check_temp->check_catalyst Correct optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect use_fresh_catalyst Use Fresh/Dry Catalyst check_catalyst->use_fresh_catalyst Incorrect purify Purify via Column Chromatography check_catalyst->purify Correct adjust_stoichiometry->purify optimize_temp->purify use_fresh_catalyst->purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Bromination of 4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the bromination of 4-fluoroacetophenone?

A1: The most frequent challenges include low yields of the desired 2-bromo-4'-fluoroacetophenone, the formation of side products such as dibrominated compounds, and unreacted starting material remaining. Another potential issue is aromatic ring bromination, although this is less common for α-bromination of acetophenones unless strongly activating groups are present.

Q2: Which brominating agent is best for this reaction?

A2: Several brominating agents can be used, each with its own advantages. Pyridine hydrobromide perbromide is a safe and effective option that has been shown to give high yields (around 85-90%) for similar substituted acetophenones.[1][2] N-Bromosuccinimide (NBS) and copper(II) bromide are also commonly used.[1][2] Copper(II) bromide is particularly noted for its high selectivity for α-bromination, which can be beneficial in preventing side reactions.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 4-fluoroacetophenone and the appearance of the product spot.

Q4: What is the general mechanism for the α-bromination of acetophenones?

A4: Under acidic conditions, the reaction proceeds through an acid-catalyzed enolization of the acetophenone. The carbonyl oxygen is protonated, and subsequent deprotonation at the α-carbon forms an enol intermediate. This enol then acts as a nucleophile, attacking the bromine of the brominating agent to yield the α-brominated product.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed.[3] Consider a moderate increase in temperature, but be mindful of potential side reactions.[1][2]
Sub-optimal temperature.For pyridine hydrobromide perbromide, a reaction temperature of 90°C has been found to be effective.[1][2] If using other reagents, consult the literature for optimal temperature ranges.
Poor solubility of reactants.Ensure the 4-fluoroacetophenone is fully dissolved in the solvent before adding the brominating agent.[3]
Product loss during workup.Ensure proper phase separation during extraction and minimize transfers. If the product precipitates, ensure the solution is adequately cooled to maximize recovery.[3]
Formation of Multiple Products (Poor Selectivity) Over-bromination (dibromination).Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents).[1][2][3] Avoid excessively high temperatures and prolonged reaction times after the starting material is consumed.[1][2]
Aromatic ring bromination.While less common for this substrate, using a highly selective α-brominating agent like copper(II) bromide can minimize this side reaction.[3] Using a non-polar, anhydrous solvent can also help suppress nuclear bromination.[3]
Reaction Not Starting Inactive brominating agent.Use a fresh batch of the brominating agent. Some brominating agents can degrade over time.[3]
Insufficient catalyst (if applicable).If using an acid-catalyzed method, ensure the appropriate amount of catalyst is present.

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a procedure for the bromination of similar acetophenone derivatives which has been reported to provide high yields.[1][2]

Materials:

  • 4-Fluoroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Ethyl acetate

  • Petroleum ether

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq).

  • Heat the reaction mixture to 90°C and stir for approximately 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of acetic acid).

  • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from petroleum ether or by silica gel column chromatography.

Protocol 2: Bromination using Oxone and Ammonium Bromide

This is a general and regioselective method for the α-bromination of ketones.[5]

Materials:

  • 4-Fluoroacetophenone

  • Oxone

  • Ammonium bromide (NH₄Br)

  • Methanol

  • Ethyl acetate

  • Aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

Procedure:

  • To a well-stirred solution of 4-fluoroacetophenone (1.0 eq) and ammonium bromide (1.1 eq) in methanol, add Oxone (1.1 eq).

  • Stir the reaction mixture at room temperature or reflux temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude product.

  • Purify the crude product by column chromatography over silica gel.[5]

Data Summary

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives
Brominating AgentSubstrateYield (%)Reference
Pyridine hydrobromide perbromide4-Chloroacetophenone85[1][2]
Pyridine hydrobromide perbromide4-Trifluoromethylacetophenone90[1][2]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneLow[1][2]
Copper(II) bromide4-Chloroacetophenone~60[1][2]
Oxone / NH₄Br4-Fluoroacetophenone97[5]
Table 2: Optimized Reaction Conditions for Bromination with Pyridine Hydrobromide Perbromide
ParameterOptimal ValueRationaleReference
Substrate:Reagent Molar Ratio1.0 : 1.1Maximizes yield while minimizing dibrominated byproducts.[1][2]
Temperature90 °CProvides a good reaction rate without significant byproduct formation. Higher temperatures may lead to decreased yield.[1][2]
Reaction Time~3 hoursSufficient time for the reaction to go to completion. Longer times may increase byproducts.[1][2]

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 4-Fluoroacetophenone in Solvent add_reagent Add Brominating Agent dissolve->add_reagent react Heat and Stir (e.g., 90°C, 3h) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify

Caption: General experimental workflow for the bromination of 4-fluoroacetophenone.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? (Check by TLC/NMR) check_completion->check_side_products Yes solution_incomplete Increase reaction time or temperature moderately. incomplete->solution_incomplete side_products Significant Side Products check_side_products->side_products Yes workup_issue Potential Product Loss During Workup check_side_products->workup_issue No solution_side_products Adjust stoichiometry (1:1.1 reagent ratio). Use a more selective reagent (e.g., CuBr2). Control temperature carefully. side_products->solution_side_products solution_workup Optimize extraction and purification steps. Ensure complete precipitation if recrystallizing. workup_issue->solution_workup

Caption: Troubleshooting logic for addressing low yield in the bromination reaction.

References

Technical Support Center: Synthesis of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3'-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common methods are:

  • Friedel-Crafts Acylation: Reaction of 1-bromo-2-fluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

  • Electrophilic Bromination: Direct bromination of 4'-fluoroacetophenone using a brominating agent and a catalyst.[5]

  • From 3-Fluoro-4-bromo-acetyl chloride: A multi-step synthesis involving amine hydrolysis, extraction, nucleophilic substitution, and purification.[6]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueReferences
CAS Number1007-15-4[1][5][7]
Molecular FormulaC₈H₆BrFO[1][8]
Molecular Weight217.04 g/mol [1][7]
AppearanceWhite to yellowish or pale cream crystalline solid/powder.[1][5][9]
Melting Point52-58 °C[1][5][8]
Boiling Point240 °C (at 760 mmHg); 150 °C (at 12 mmHg)[1][8]
PurityTypically ≥96% (GC)[1][10]
Storage ConditionsStore at 2 - 8 °C in a dry, sealed container.[1][8]

Q3: What are the main safety precautions to consider during the synthesis?

A3: this compound and the reagents used in its synthesis can be hazardous.

  • The compound is irritating to the eyes, respiratory system, and skin.[8]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Friedel-Crafts reactions often involve highly reactive and moisture-sensitive reagents like aluminum chloride, which should be handled with care.[3][11] The reaction can also evolve HCl gas, which is corrosive.[4]

  • Bromine is a corrosive and toxic substance and should be handled with extreme caution.[11]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction yield is very low or I obtained no product. What are the possible causes?

A: Low or no yield can stem from several factors related to reagents, reaction conditions, or the work-up procedure.

Troubleshooting Workflow for Low Yield

low_yield start Low/No Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_procedure Review Work-up & Purification start->workup_procedure sub_reagent Moisture in Reagents? (e.g., AlCl3, solvent) reagent_quality->sub_reagent sub_conditions Incorrect Temperature or Time? reaction_conditions->sub_conditions sub_workup Product Loss During Extraction/Purification? workup_procedure->sub_workup sub_reagent_sol Use freshly opened or dried reagents/solvents. sub_reagent->sub_reagent_sol Yes sub_conditions_sol Optimize temperature and reaction time based on literature. sub_conditions->sub_conditions_sol Yes sub_workup_sol Optimize extraction solvent and pH. Check purification method (e.g., recrystallization solvent). sub_workup->sub_workup_sol Yes

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Potential IssueRecommended Action
Degraded or Impure Reagents Use fresh, high-purity starting materials. For Friedel-Crafts reactions, anhydrous aluminum chloride is crucial; exposure to moisture will deactivate it.[11]
Improper Reaction Temperature The temperature for Friedel-Crafts reactions needs to be carefully controlled. For the bromination of 4-fluoroacetophenone, the temperature was maintained at 75-80 °C.[5] For a different synthesis route, the temperature was kept at 18-24°C during one step and lowered to 0-5°C for another.[6]
Insufficient Reaction Time Some reactions require extended periods to reach completion. One described synthesis requires 16-18 hours for the initial reaction step.[6] Another protocol suggests stirring at 80-85°C for 1 hour.[11]
Inefficient Stirring In heterogeneous reactions, such as those involving powdered aluminum chloride, vigorous stirring is necessary to ensure proper mixing.[11]
Product Loss During Work-up During aqueous work-up, ensure the pH is appropriate to keep the product in the organic layer. Multiple extractions with a suitable solvent (e.g., dichloromethane or ether) will maximize recovery.[4][6][11]
Presence of Impurities and Side Products

Q: My final product is impure. What are the likely side products and how can I remove them?

A: The primary impurity is often a result of di-substitution or isomeric products.

Logical Flow for Impurity Identification and Removal

impurity_removal start Impure Product analyze_product Analyze Product (TLC, GC-MS, NMR) start->analyze_product impurity_type Identify Impurity analyze_product->impurity_type dibromo Dibromo Side Product (e.g., 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one) impurity_type->dibromo Higher MW isomer Isomeric Product (e.g., 2-bromo isomer) impurity_type->isomer Same MW starting_material Unreacted Starting Material impurity_type->starting_material Lower MW purification Select Purification Method dibromo->purification isomer->purification starting_material->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization

Caption: Decision process for purifying the final product.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
1-(3,5-dibromo-4-fluorophenyl)ethan-1-one This di-brominated side product can form during the bromination of 4-fluoroacetophenone.[5] It can be identified by its higher molecular weight in mass spectrometry.Column Chromatography: Separation on silica gel using a suitable eluent system (e.g., toluene) can effectively separate the mono- and di-brominated products.[5]
Isomeric Bromoacetophenones Friedel-Crafts acylation can sometimes yield small amounts of other isomers, such as 2-bromo-4-fluoroacetophenone.[4] These can be detected by NMR spectroscopy.Recrystallization: Careful selection of a recrystallization solvent can often isolate the desired isomer. Fractional distillation under reduced pressure may also be an option for liquid isomers.[11]
Unreacted Starting Material The presence of 4-fluoroacetophenone can be checked by TLC or GC analysis.Column Chromatography or Recrystallization: These methods can effectively remove unreacted starting materials.

Experimental Protocols

Protocol 1: Synthesis via Bromination of 4-Fluoroacetophenone[6]
  • Reaction Setup: To 200.0 g (1.5 mol) of finely powdered aluminum chloride, slowly add 69 g (0.5 mol) of 4-fluoroacetophenone while stirring and heat to 70 °C.

  • Bromination: Maintain the reaction temperature at 75-80 °C for 20 minutes. Then, slowly add 184 g (1.15 mol) of bromine over 2.5 hours at the same temperature.

  • Reaction Completion: After the addition is complete, heat the mixture to 90 °C and maintain for 3 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ether).

  • Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(3-bromo-4-fluorophenyl)-1-ethanone.

Protocol 2: General Friedel-Crafts Acylation (Adapted from similar syntheses)[4][5][13]
  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add powdered anhydrous aluminum chloride (1.62–1.68 moles per 0.67 moles of acetophenone). Protect the apparatus from moisture.

  • Complex Formation: While stirring, slowly add the starting aromatic compound (e.g., 1-bromo-2-fluorobenzene).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80-85°C on a steam bath) for 1-3 hours until the reaction is complete (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid while stirring vigorously.

  • Extraction: Extract the aqueous mixture with a suitable solvent (e.g., ether or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by distillation under reduced pressure or recrystallization.

References

Technical Support Center: Purification of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3'-Bromo-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If prepared by the bromination of 4'-fluoroacetophenone, the primary impurities are typically:

  • Unreacted 4'-fluoroacetophenone: The starting material for the bromination reaction.

  • Di-brominated species: Over-bromination can lead to the formation of products with two bromine atoms on the aromatic ring.

  • Positional isomers: While the primary product is this compound, small amounts of other isomers may be formed.

If a different synthetic pathway is used, such as one starting from 3-bromo-4-fluorotoluene, different impurities related to that specific synthesis may be present.

Q2: What are the recommended methods for purifying this compound?

A2: The two most effective and commonly used methods for the purification of solid organic compounds like this compound are:

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid compound.

  • Column Chromatography: This method is ideal for separating the desired product from significant amounts of impurities, especially those with similar solubility characteristics.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to detect and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (typically 52-57 °C) is indicative of high purity. Impurities will generally broaden and depress the melting point range.[3]

Troubleshooting Guides

Recrystallization
Issue Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Solution is not supersaturated (too much solvent).- The solution was cooled too rapidly.- Evaporate some of the solvent to increase the concentration of the product and allow it to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Product "Oils Out" (Forms an Oily Layer Instead of Crystals) - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a significant depression of its melting point.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Re-heat the solution to dissolve the oil, then add slightly more solvent before allowing it to cool slowly.- Purify the crude product by column chromatography first to remove a significant portion of the impurities.
Low Recovery/Yield - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Reduce the amount of solvent used for recrystallization. Test solubility with small amounts of solvent first.- Cool the mother liquor in an ice bath for a longer period to maximize crystal precipitation.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
Crystals are Colored - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities (Co-elution) - The mobile phase is too polar, causing all components to move too quickly down the column.- The mobile phase is not polar enough, resulting in very slow elution and band broadening.- Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- Gradually increase the polarity of the mobile phase (e.g., start with a lower percentage of ethyl acetate and slowly increase it). A gradient elution may be necessary.
Peak Tailing in Fractions - The compound is interacting too strongly with the stationary phase (e.g., silica gel).- The column is overloaded with the sample.- Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though this compound is neutral).- Use a less polar stationary phase if strong interactions are suspected.- Reduce the amount of crude material loaded onto the column.
Cracked or Channeled Column Bed - The silica gel was not packed properly.- The column ran dry at some point.- Repack the column carefully, ensuring a uniform and compact bed.- Always keep the top of the silica gel bed covered with the mobile phase.
Low Recovery of the Product - The product is irreversibly adsorbed onto the stationary phase.- The product is highly soluble in the mobile phase and was eluted with the solvent front.- Choose a less polar stationary phase or a more polar mobile phase.- Start with a very non-polar mobile phase to ensure the compound initially binds to the column.

Data Presentation

Comparison of Purification Techniques
Parameter Recrystallization Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of components between a stationary phase and a mobile phase.
Best For Removing small amounts of impurities from a relatively pure compound (>90%).Separating complex mixtures with significant amounts of impurities or impurities with similar solubility.
Typical Yield 70-95% (can be lower if the compound is very soluble in the chosen solvent).60-90% (some loss on the column is inevitable).
Final Purity Achievable >99% is often achievable.>99.5% is possible with careful optimization.
Solvent Consumption ModerateHigh
Time Requirement Relatively fast (1-3 hours)Can be time-consuming (several hours to a full day).

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection:

    • Place a small amount of your crude this compound in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

    • The ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate).

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Column Chromatography of this compound
  • Preparation of the Column:

    • Select an appropriate size glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add more mobile phase as needed, never letting the top of the silica bed run dry.

    • Add a thin layer of sand to the top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. A common starting mobile phase for a compound of this polarity would be a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 90:10 or 85:15).

    • Collect fractions in test tubes or other suitable containers.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude 3'-Bromo-4'- fluoroacetophenone recrystallization Recrystallization crude_product->recrystallization Minor Impurities column_chromatography Column Chromatography crude_product->column_chromatography Major Impurities pure_product Pure Product (>99%) recrystallization->pure_product column_chromatography->pure_product hplc HPLC gcms GC-MS nmr NMR mp Melting Point pure_product->hplc pure_product->gcms pure_product->nmr pure_product->mp

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_too_much_solvent Too much solvent? no_crystals->sol_too_much_solvent sol_impure Highly impure? oiling_out->sol_impure low_yield->sol_too_much_solvent sol_premature_xtal Premature crystallization? low_yield->sol_premature_xtal sol_cool_too_fast Cooled too fast? sol_too_much_solvent->sol_cool_too_fast No act_concentrate Concentrate Solution sol_too_much_solvent->act_concentrate Yes act_slow_cool Cool Slowly sol_cool_too_fast->act_slow_cool Yes act_column Use Column Chromatography sol_impure->act_column Yes act_preheat Pre-heat Funnel sol_premature_xtal->act_preheat Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and reaction conditions for cross-coupling reactions involving 3'-Bromo-4'-fluoroacetophenone. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or no conversion in Suzuki-Miyaura coupling.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. This compound is an electron-deficient aryl halide, which should generally favor the oxidative addition step of the catalytic cycle.[1][2] However, the ketone functionality can introduce complexities.

Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice:

    • Initial Catalyst Screening: For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G3.[3][4]

    • Ligand Effects: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands can accelerate both oxidative addition and reductive elimination. Consider switching to Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[4]

    • Catalyst Loading: While a low catalyst loading (0.25-1.0 mmol%) is often sufficient, increasing the loading to 2-5 mol% can sometimes improve yields in difficult couplings.[5][6]

  • Base Selection:

    • The base plays a critical role in activating the boronic acid for transmetalation.[7]

    • For substrates with base-sensitive groups like ketones, milder bases are often preferred to avoid side reactions such as enolization.[8]

    • A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[4][5][8] K₃PO₄ is often a good choice for Suzuki couplings.[1]

  • Solvent System:

    • A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2]

    • Common solvent systems include dioxane/water, THF/water, and toluene/water/ethanol.[3] Ensure your solvents are properly degassed to prevent catalyst oxidation.[4]

  • Reaction Temperature:

    • Increasing the reaction temperature (typically between 80-140 °C) can often improve reaction rates and yields.[4][5]

  • Quality of Reagents:

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which can be less reactive. Ensure your boronic acid is of high quality.

    • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[4] It is critical to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Product catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, XPhos Pd G3) start->catalyst base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent temp Increase Temperature (80-140 °C) solvent->temp reagents Check Reagent Quality (Degas solvents, fresh boronic acid) temp->reagents end Improved Yield reagents->end

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Issue 2: Catalyst decomposition observed (formation of palladium black).

Question: During my cross-coupling reaction, I noticed the formation of a black precipitate, likely palladium black. What causes this and how can I prevent it?

Answer:

The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. This is a common issue and can significantly reduce the efficiency of your reaction.

  • Causes of Catalyst Decomposition:

    • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) species, leading to decomposition.[4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

    • High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

    • Inappropriate Ligand: The phosphine ligand plays a vital role in stabilizing the palladium center. If the ligand is not robust enough or if the palladium-ligand bond is weak, decomposition is more likely. Bulky, electron-rich ligands often form more stable catalytic complexes.

    • Reaction Time: Prolonged reaction times at high temperatures can lead to gradual catalyst decomposition.

  • Strategies to Prevent Decomposition:

    • Use Pre-formed Catalysts: Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are often more stable and can lead to more reproducible results.[3]

    • Optimize Ligand-to-Palladium Ratio: If generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand, ensure the correct stoichiometry is used.

    • Control Temperature: Carefully control the reaction temperature. It may be beneficial to run the reaction at a slightly lower temperature for a longer period.

    • Ensure Efficient Stirring: In heterogeneous mixtures, poor stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The Suzuki-Miyaura coupling is a highly versatile and commonly used C-C bond-forming reaction that is well-suited for aryl bromides like this compound.[7][9] The Heck reaction, which couples aryl halides with alkenes, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are also viable options depending on the desired final product.[10][11][12]

Q2: What is a general, reliable starting protocol for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point would be to use a second-generation Buchwald pre-catalyst. Here is a general protocol:

Table 1: General Protocol for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Catalyst XPhos Pd G3 (0.5–2 mol%)
Base K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)
Temperature 80–110 °C
Atmosphere Inert (Argon or Nitrogen)

This protocol is a general guideline and may require optimization for specific substrates.[4]

Q3: How does the fluorine substituent at the 4'-position affect the reactivity?

A3: The fluorine atom is an electron-withdrawing group, which makes the aryl bromide more electron-deficient. This generally increases the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][13] Therefore, the presence of the fluorine atom should facilitate the cross-coupling reaction.

Q4: Can I use 3'-Chloro-4'-fluoroacetophenone instead of the bromo derivative?

A4: Aryl chlorides are generally less reactive than aryl bromides in cross-coupling reactions due to the stronger C-Cl bond.[13] While coupling with aryl chlorides is possible, it often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[14]

Q5: What are common side reactions to look out for?

A5:

  • Homocoupling of the boronic acid: This side reaction is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant side reaction, especially with certain boronic acids and under harsh basic conditions.[4]

  • Dehalogenation: The bromo substituent can be replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.[2]

Catalytic Cycles

Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L2 (Active Catalyst) ArPdBr ArPd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition ArPdOH ArPd(II)(OH)L2 ArPdBr->ArPdOH Ligand Exchange ArPdArB [ArPd(II)(Ar')L2(OH)]- ArPdOH->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArArPrime Ar-Ar' (Product) ArPdArB->ArArPrime ArX Ar-Br (this compound) ArX->ArPdBr Boronic Ar'-B(OH)2 Boronic->ArPdArB Base Base (e.g., K3PO4) Base->ArPdOH H2O H2O

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][9]

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L (Active Catalyst) ArPdBr ArPd(II)(Br)L Pd0->ArPdBr Oxidative Addition AmineComplex [ArPd(II)(Br)(NHR'R'')]L ArPdBr->AmineComplex Amine Coordination AmidoComplex ArPd(II)(NR'R'')L AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product ArX Ar-Br (this compound) ArX->ArPdBr Amine HNR'R'' Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[11][15]

References

Base selection for Suzuki-Miyaura reactions involving 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Base Selection for Suzuki-Miyaura Reactions Involving 3'-Bromo-4'-fluoroacetophenone

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the base selection for the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the Suzuki-Miyaura reaction with this compound?

A1: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the key transmetalation step.[1][2][3] For an electron-deficient aryl halide like this compound, the oxidative addition step is generally facile. However, inefficient transmetalation can be a bottleneck. The right base ensures the formation of the reactive boronate at a suitable rate, minimizing side reactions and maximizing product yield.

Q2: What are the primary roles of the base in the catalytic cycle?

A2: The base has several key functions:

  • Formation of the Boronate: It reacts with the boronic acid (Ar'B(OH)₂) to form a more reactive 'ate' complex (e.g., [Ar'B(OH)₃]⁻).[1][3] This anionic boronate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.

  • Activation of the Palladium Complex: In some pathways, the base can replace the halide on the palladium complex (after oxidative addition), forming a palladium-hydroxo or palladium-alkoxo species that can also facilitate transmetalation.[2]

  • Maintaining the Catalytic Cycle: The base neutralizes the acid generated during the reaction, preventing the reaction medium from becoming acidic, which could lead to protodeboronation (cleavage of the C-B bond) of the starting material.

Q3: Which bases are commonly used for coupling with electron-deficient aryl bromides?

A3: A range of inorganic and organic bases are used, with the choice often depending on the solvent and the specific substrates. For electron-deficient substrates, stronger bases are often required to accelerate the transmetalation step. Common choices include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is a stronger and often more effective base, particularly for challenging couplings.

  • Phosphates: Anhydrous potassium phosphate (K₃PO₄) is another strong base that is particularly effective in many cases, especially under anhydrous conditions.[4]

  • Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, typically in aqueous solvent mixtures. However, they can promote side reactions if not used carefully.

  • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, as the fluoride ion can activate the boronic acid.

Q4: How does base strength impact the reaction outcome?

A4: Base strength directly influences the rate of boronate formation and, consequently, the rate of transmetalation.

  • Weak Bases (e.g., NaHCO₃): May not be strong enough to generate a sufficient concentration of the reactive boronate, leading to slow or incomplete reactions.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Generally accelerate the reaction by promoting faster transmetalation.[4] This is often beneficial for electron-deficient aryl halides. However, excessively strong bases can sometimes lead to undesired side reactions, such as hydrolysis of functional groups or catalyst decomposition.

Q5: What are common side reactions related to the choice of base?

A5: An inappropriate base can promote several side reactions:

  • Protodeboronation: If the conditions are too acidic or if there is excessive water with certain bases, the boronic acid can be cleaved to the corresponding arene, reducing the yield.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. The base can influence the reaction environment where this becomes more or less favorable.[5]

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can happen if the base or solvent acts as a hydride source after the oxidative addition step.[5]

Troubleshooting Guide

Problem Potential Base-Related Cause Recommended Solution(s)
Low to No Yield The base is too weak to facilitate transmetalation effectively.Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]
The base is not sufficiently soluble in the chosen solvent system.Select a base known to be soluble in your solvent (e.g., K₃PO₄ in DMF, K₂CO₃ in aqueous mixtures). Alternatively, change the solvent system.
Reaction Stalls / Incomplete Conversion The concentration of the active boronate species is too low.Increase the equivalents of the base (e.g., from 2.0 to 3.0 eq.). Consider switching to a stronger base.
Significant Homocoupling of Boronic Acid The reaction mixture was not properly degassed, and the base may be promoting oxidative pathways.Ensure the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[4] While not directly a base issue, the basic conditions can exacerbate the problem.
Formation of Dehalogenated Byproduct The base is too strong or is reacting with the solvent (e.g., an alcohol) to generate species that can act as a hydride source.Try a slightly weaker base (e.g., switch from KOH to K₂CO₃). Avoid alcoholic solvents if dehalogenation is a persistent issue.

Data on Base Performance

The following table summarizes the conversion percentages for the Suzuki-Miyaura coupling of a similar substrate, 4-bromoacetophenone, with phenylboronic acid using different bases. This data provides a useful starting point for optimizing the reaction with this compound.

BaseConversion (%)
Sodium Carbonate (Na₂CO₃)94%
Potassium Carbonate (K₂CO₃)91%
Sodium Acetate (NaOAc)88%
Sodium Bicarbonate (NaHCO₃)76%
Triethylamine (Et₃N)35%
Data adapted from a study on 4-bromoacetophenone.[6] Conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol phenylboronic acid, 2.0 mmol base, in DMA at 100 °C for 24 hours.

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a pre-catalyst like XPhos Pd G3, 0.5–2 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Base_Selection_Workflow start Start: Suzuki Coupling of This compound initial_cond Initial Conditions: Base: K₂CO₃ (2 eq.) Solvent: Dioxane/H₂O Temp: 90-100 °C start->initial_cond check_yield Reaction Outcome? initial_cond->check_yield good_yield High Yield (>80%) Reaction Complete check_yield->good_yield Good low_yield Low Yield / No Reaction check_yield->low_yield Low/None side_reactions Side Reactions (e.g., Dehalogenation) check_yield->side_reactions Complex stop End good_yield->stop troubleshoot_low Troubleshoot: Use Stronger Base (K₃PO₄ or Cs₂CO₃) low_yield->troubleshoot_low troubleshoot_side Troubleshoot: Use Milder Base (e.g., Na₂CO₃) Check Solvent/Temp side_reactions->troubleshoot_side optimize Optimize Conditions troubleshoot_low->optimize troubleshoot_side->optimize optimize->initial_cond Re-run

Caption: A workflow for troubleshooting base selection.

References

Technical Support Center: Column Chromatography Purification of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 3'-Bromo-4'-fluoroacetophenone. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Flash Column Chromatography

A standard protocol for the purification of this compound using flash column chromatography is outlined below. This protocol is a general guideline and may require optimization based on the specific crude mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis: Before performing the column, analyze the crude mixture by TLC to determine the optimal solvent system. Test various ratios of ethyl acetate in hexane. A good solvent system will give the desired product an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluting solvent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the determined solvent system. A gradient elution, starting with a low polarity solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increasing the polarity by adding more ethyl acetate, is often effective.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterValueSource
Compound This compoundN/A
Stationary Phase Silica GelGeneral Practice
Mobile Phase System Ethyl Acetate/HexaneGeneral Practice for similar compounds
Reported Rf Value 0.41 (in Toluene)[1]
Potential Impurity 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one[1]
Impurity Rf Value 0.53 (in Toluene)[1]
Expected Appearance White to pale cream to brown crystals or powder[2]
Melting Point 51.0-57.0 °C[2]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue 1: Poor or No Separation of Product from Impurities

  • Question: My TLC analysis shows good separation, but the column is not resolving the this compound from a close-running impurity. What should I do?

  • Answer:

    • Optimize the Solvent System: A slight change in the solvent polarity can significantly impact separation. If using an ethyl acetate/hexane system, try decreasing the proportion of ethyl acetate to increase the retention time and potentially improve resolution. You can also try a different solvent system altogether, such as dichloromethane/hexane.

    • Use a Longer Column: Increasing the length of the silica gel bed increases the surface area for interaction, which can enhance the separation of compounds with similar Rf values.

    • Dry Loading: If the crude sample is not very soluble in the eluting solvent, it can be "dry loaded." Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This can lead to a more uniform application and better separation.

Issue 2: Product is Eluting Too Quickly (High Rf) or Not Eluting at All (Low Rf)

  • Question: The this compound is coming off the column in the first few fractions with impurities, or it's stuck on the column. How can I fix this?

  • Answer:

    • High Rf (Eluting too fast): The eluting solvent is too polar. Decrease the concentration of the more polar solvent (e.g., ethyl acetate).

    • Low Rf (Stuck on the column): The eluting solvent is not polar enough. Gradually increase the concentration of the more polar solvent. If the compound is still not eluting with a high concentration of ethyl acetate, a more polar solvent like methanol could be added in a small percentage to the eluting system.

Issue 3: Tailing of the Product Spot on TLC and Broad Bands on the Column

  • Question: The spot for my product on the TLC plate is streaked, and the band on the column is very broad, leading to mixed fractions. What is causing this?

  • Answer:

    • Acidic Silica: The ketone functional group in this compound can sometimes interact with the acidic silanol groups on the silica gel, causing tailing. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluting solvent.

    • Overloading the Column: Applying too much sample can lead to band broadening and poor separation. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).

    • Sample Application: Ensure the sample is applied as a narrow, concentrated band at the top of the column.

Issue 4: The Purified Product is Colored

  • Question: After purification, my this compound is a yellowish or brownish color, but it should be white. What happened?

  • Answer:

    • Oxidation: Some organic compounds can be sensitive to air and light, leading to the formation of colored impurities. While this compound is generally stable, prolonged exposure to certain conditions during a lengthy purification could potentially cause degradation. Try to perform the chromatography efficiently and protect the fractions from excessive light.

    • Co-eluting Impurity: A colored impurity might have a similar Rf to your product in the chosen solvent system. Try re-running the column with a different solvent system to resolve the colored impurity.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the TLC analysis of this compound?

    • A1: A good starting point is a 10% ethyl acetate in hexane solution. You can then adjust the ratio based on the observed Rf value.

  • Q2: How can I tell if my compound is stable on silica gel?

    • A2: You can perform a simple stability test on a TLC plate. Spot your compound on a TLC plate and let it sit for a few hours before developing it. If you see new spots or significant streaking that was not present initially, your compound may be degrading on the silica.

  • Q3: Is it possible to use a gradient elution for this purification?

    • A3: Yes, a gradient elution is often the most effective method. Start with a low polarity solvent to elute non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities. A typical gradient might start with 100% hexane and gradually increase to 10-20% ethyl acetate in hexane.

  • Q4: What are the potential side products in the synthesis of this compound that I should be aware of during purification?

    • A4: A common synthesis involves the bromination of 4'-fluoroacetophenone. A potential side product is the formation of a dibrominated species, such as 1-(3,5-dibromo-4-fluorophenyl)ethan-1-one.[1] This impurity will be less polar than the desired product and should elute earlier from the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product troubleshooting_guide Start Problem Encountered PoorSep Poor or No Separation Start->PoorSep WrongRf Incorrect Rf (Too Fast/Slow) Start->WrongRf Tailing Tailing/Broad Bands Start->Tailing Colored Colored Product Start->Colored Solvent Optimize Solvent System PoorSep->Solvent Column Use Longer Column PoorSep->Column DryLoad Dry Load Sample PoorSep->DryLoad Polarity Adjust Solvent Polarity WrongRf->Polarity Neutralize Neutralize Silica (add Et3N) Tailing->Neutralize Load Reduce Sample Load Tailing->Load ReRun Re-run with Different Solvents Colored->ReRun

References

Technical Support Center: Recrystallization of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3'-Bromo-4'-fluoroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound will not completely dissolve in the hot solvent, even after adding a large volume.

Possible Causes:

  • Inappropriate Solvent: The solvent may be too non-polar or too polar to effectively dissolve the compound, even at elevated temperatures.

  • Insoluble Impurities: The crude material may contain insoluble impurities.

Solutions:

  • Solvent Selection: Refer to the Solvent Selection Guide (Table 1) and perform small-scale solubility tests to identify a more suitable solvent. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

  • Hot Filtration: If insoluble impurities are suspected, add a slight excess of hot solvent to ensure all the desired compound has dissolved. Perform a hot gravity filtration to remove the insoluble material. Then, boil off the excess solvent to re-saturate the solution before cooling.

Q2: No crystals have formed after cooling the solution to room temperature and then in an ice bath.

Possible Causes:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a small "seed" crystal of pure this compound to the solution to initiate crystallization.

  • Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate a portion of the solvent. Allow the more concentrated solution to cool again.

Q3: The compound "oiled out" instead of forming crystals.

Possible Causes:

  • High Solute Concentration: The concentration of the compound in the solution is too high, causing it to come out of solution above its melting point (54-58 °C).[1]

  • Rapid Cooling: The solution was cooled too quickly.

  • Insoluble Impurities: The presence of impurities can lower the melting point of the mixture.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Slow Cooling: Ensure a gradual cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Use a Different Solvent: Consider a solvent with a lower boiling point.

Q4: The recrystallization yield is very low.

Possible Causes:

  • Excess Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Pre-heat Filtration Apparatus: If performing hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Use Ice-Cold Washing Solvent: Wash the crystals on the filter with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How do I choose a solvent system for a mixed-solvent recrystallization?

A mixed-solvent system is used when no single solvent has the desired solubility properties. You should choose a pair of miscible solvents where this compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How can I tell if my recrystallized product is pure?

The purity of the recrystallized this compound can be assessed by its melting point and appearance. The pure compound should appear as a white to off-white crystalline solid.[1] A sharp melting point range that is close to the literature value (54-58 °C) is a good indicator of purity.[1] Impurities will typically cause the melting point to be lower and the range to be broader.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Notes
WaterHighInsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system.
EthanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
IsopropanolMedium-HighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
AcetoneMediumSolubleVery SolubleMay be too good of a solvent, leading to poor recovery.
Ethyl AcetateMediumSolubleVery SolubleMay be too good of a solvent, leading to poor recovery.
TolueneLowSolubleVery SolubleMay be too good of a solvent, leading to poor recovery.
Heptane/HexaneLowInsolubleSparingly SolubleCan be used as the "bad" solvent in a mixed-solvent system.

Experimental Protocols

Protocol 1: Determining a Suitable Recrystallization Solvent

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, water, heptane) dropwise at room temperature, shaking after each addition.

  • If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water bath.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot, clear solution to cool to room temperature, and then place it in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals upon cooling.

Protocol 2: Single-Solvent Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip and the chosen solvent (e.g., ethanol) in small portions.

  • Heat the flask on a hot plate, swirling gently, until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • If necessary, perform a hot gravity filtration to remove insoluble impurities or activated charcoal.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude 3'-Bromo-4'- fluoroacetophenone dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry the pure crystals wash->dry end Pure 3'-Bromo-4'- fluoroacetophenone dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Crystals do not form too_much_solvent Too much solvent used? start->too_much_solvent oiling_out Compound 'oiled out'? start->oiling_out low_yield Low yield? start->low_yield boil_off Boil off some solvent and cool again too_much_solvent->boil_off Yes induce Induce crystallization: - Scratch with glass rod - Add seed crystal too_much_solvent->induce No reheat_dilute Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_dilute Yes check_solvent_volume Used minimum hot solvent? low_yield->check_solvent_volume Yes mother_liquor Recover from mother liquor check_solvent_volume->mother_liquor No

Caption: A decision tree for troubleshooting recrystallization.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 3'-Bromo-4'-fluoroacetophenone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3'-Bromo-4'-fluoroacetophenone, alongside key structural analogues: 4'-Fluoroacetophenone and 3'-Bromoacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive look at the spectral data and the underlying structural correlations.

Introduction

NMR spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule. This guide focuses on this compound, a substituted aromatic ketone of interest in medicinal chemistry and materials science. A comparative approach, including its less substituted analogues, allows for a deeper understanding of the electronic effects of the bromine and fluorine substituents on the aromatic ring and the acetyl group.

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for acetophenone derivatives, based on common practices in the field.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample (e.g., this compound) for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz instrument, is typically used.

  • ¹H NMR Parameters:

    • Frequency: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Spectral Width: 10-12 ppm

  • ¹³C NMR Parameters:

    • Frequency: 125 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024-2048

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

¹H NMR Data Comparison

The ¹H NMR spectra of substituted acetophenones provide valuable information about the electronic environment of the protons on the aromatic ring and the methyl group of the acetyl moiety. The chemical shifts (δ) are influenced by the electron-withdrawing or electron-donating nature of the substituents.

Compound NameStructureProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound H-2'd~8.15J(H,H) = ~2.0
H-5't~7.20J(H,F) = ~8.5
H-6'ddd~7.90J(H,H) = ~8.5, J(H,F) = ~4.5, J(H,H) = ~2.0
-COCH₃s~2.60-
4'-Fluoroacetophenone [1]H-2', H-6'q7.97-8.00-
H-3', H-5't7.138.8
-COCH₃s2.58-
3'-Bromoacetophenone H-2't~8.10J(H,H) = ~1.8
H-4'dt~7.85J(H,H) = ~7.8, J(H,H) = ~1.3
H-5't~7.35J(H,H) = ~7.8
H-6'ddd~7.70J(H,H) = ~7.8, J(H,H) = ~1.8, J(H,H) = ~1.3
-COCH₃s~2.60-

Note: The data for this compound and 3'-Bromoacetophenone are predicted based on established substituent effects and analysis of similar compounds, as explicit experimental data was not found in the search.

¹³C NMR Data Comparison

The ¹³C NMR spectra reveal the chemical environment of each carbon atom in the molecule. The chemical shifts are sensitive to hybridization, substituent effects, and steric interactions.

Compound NameStructureCarbonChemical Shift (δ, ppm)
This compound C=O~195
C-1'~135
C-2'~131 (d, J(C,F) = ~4 Hz)
C-3'~112 (d, J(C,F) = ~22 Hz)
C-4'~162 (d, J(C,F) = ~255 Hz)
C-5'~117 (d, J(C,F) = ~21 Hz)
C-6'~134 (d, J(C,F) = ~7 Hz)
-COCH₃~26.5
4'-Fluoroacetophenone [1]C=O196.4
C-1'133.6
C-2', C-6'131.0 (d, J(C,F) = 9.3 Hz)
C-3', C-5'115.6 (d, J(C,F) = 21.8 Hz)
C-4'165.8 (d, J(C,F) = 254.3 Hz)
-COCH₃26.5
3'-Bromoacetophenone C=O~196.5
C-1'~139
C-2'~126.5
C-3'~122.5
C-4'~136
C-5'~130
C-6'~131.5
-COCH₃~26.6

Note: The data for this compound and 3'-Bromoacetophenone are predicted based on established substituent effects and analysis of similar compounds, as explicit experimental data was not found in the search.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of a compound like this compound is depicted in the diagram below.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, etc.) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate chem_shift Chemical Shift Analysis baseline->chem_shift coupling Coupling Constant Analysis chem_shift->coupling multiplicity Multiplicity Analysis coupling->multiplicity assign Assign Peaks to Specific Nuclei multiplicity->assign structure Propose/Confirm Molecular Structure assign->structure

Caption: Workflow of NMR analysis from sample preparation to structure elucidation.

Conclusion

The comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its analogues highlights the predictable and interpretable nature of substituent effects in aromatic systems. The electron-withdrawing properties of the bromine and fluorine atoms, as well as the acetyl group, lead to distinct downfield shifts for adjacent protons and carbons. Furthermore, the characteristic coupling patterns, particularly the carbon-fluorine couplings, provide unambiguous evidence for the substitution pattern. This guide serves as a valuable resource for the interpretation of NMR data for halogenated acetophenones and similar compounds.

References

A Comparative Guide to the Reactivity of 3'-Bromo-4'-fluoroacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3'-Bromo-4'-fluoroacetophenone with its various bromo-fluoro positional isomers. Understanding the nuanced differences in reactivity based on the substitution pattern on the acetophenone core is critical for designing efficient synthetic routes and optimizing reaction conditions in pharmaceutical and materials science research. This document outlines the expected reactivity trends in key synthetic transformations, supported by established chemical principles and available experimental data.

Executive Summary

The reactivity of bromo-fluoro-acetophenone isomers is primarily dictated by a combination of electronic and steric effects imparted by the bromine, fluorine, and acetyl substituents on the aromatic ring. In general, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity trend is often influenced by steric hindrance, with ortho-substituted isomers being the least reactive. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, electronic effects dominate, with isomers possessing strong electron-withdrawing groups activating the ring for nucleophilic attack.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of bromo-fluoro-acetophenone isomers in this reaction is significantly influenced by the position of the bromine atom relative to the bulky acetyl group.

General Reactivity Trend (Suzuki Coupling): para > meta > ortho

This trend is primarily attributed to steric hindrance. The ortho position experiences the most significant steric clash with the acetyl group, impeding the approach of the bulky palladium catalyst to the carbon-bromine bond for the crucial oxidative addition step. The meta and para isomers experience considerably less steric hindrance.

IsomerStructurePredicted ReactivityKey Influencing Factors
This compound 1-(3-Bromo-4-fluorophenyl)ethanoneHigh The bromine atom is in the meta position relative to the acetyl group, minimizing steric hindrance. The fluorine atom at the para position has a strong electron-withdrawing inductive effect, which can activate the C-Br bond towards oxidative addition.
2'-Bromo-4'-fluoroacetophenone 1-(2-Bromo-4-fluorophenyl)ethanoneLow Significant steric hindrance from the adjacent acetyl group impedes the approach of the palladium catalyst to the C-Br bond.[1]
4'-Bromo-3'-fluoroacetophenone 1-(4-Bromo-3-fluorophenyl)ethanoneHigh The bromine atom is in the para position, which is sterically accessible. The fluorine atom at the meta position has a less pronounced electronic effect on the C-Br bond compared to a para fluorine.
2'-Bromo-5'-fluoroacetophenone 1-(2-Bromo-5-fluorophenyl)ethanoneLow Similar to the 2'-bromo-4'-fluoro isomer, the ortho bromine atom experiences significant steric hindrance from the acetyl group.
3'-Bromo-5'-fluoroacetophenone 1-(3-Bromo-5-fluorophenyl)ethanoneModerate to High The bromine atom is in the meta position, which is sterically favorable. The electronic effects of the substituents will influence the precise reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-fluoro-acetophenone isomer.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Bromo-fluoro-acetophenone - Arylboronic Acid - Base (K2CO3) Catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 Reactants->Catalyst Solvent Add Solvents: - 1,4-Dioxane - Water Catalyst->Solvent Heat Heat to 90°C (12-24h) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Extract Extraction with Ethyl Acetate Monitor->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Product Purify->Product

Experimental workflow for Suzuki-Miyaura coupling.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto an aromatic ring. The reactivity of bromo-fluoro-acetophenone isomers in SNAr reactions is primarily governed by electronic effects. The presence of the electron-withdrawing acetyl group and the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack.

General Reactivity Trend (SNAr): The reactivity is highly dependent on the position of the activating groups (ortho and para to the leaving group). Generally, a fluorine leaving group is more reactive than a bromine leaving group in SNAr reactions.[2]

IsomerStructurePredicted Reactivity (vs. Bromine)Key Influencing Factors
This compound 1-(3-Bromo-4-fluorophenyl)ethanoneFluorine is more reactive The acetyl group is meta to the fluorine, providing moderate activation. The bromine is ortho to the acetyl group, which provides strong activation for its substitution.
2'-Bromo-4'-fluoroacetophenone 1-(2-Bromo-4-fluorophenyl)ethanoneFluorine is more reactive The acetyl group is meta to the fluorine, providing moderate activation. The bromine is ortho to the acetyl group, leading to strong activation.
4'-Bromo-3'-fluoroacetophenone 1-(4-Bromo-3-fluorophenyl)ethanoneFluorine is more reactive The acetyl group is para to the bromine, providing strong activation. The fluorine is meta to the acetyl group, receiving less activation.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution of a bromo-fluoro-acetophenone isomer with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine nucleophile (1.5 mmol) in dimethyl sulfoxide (5 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr_Pathway A Bromo-fluoro-acetophenone (Activated Aromatic Ring) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., Amine) B->C D Leaving Group Expulsion (e.g., F- or Br-) C->D Aromaticity Restored E Substituted Product D->E

Generalized signaling pathway for SNAr reaction.

Conclusion

The reactivity of this compound and its isomers is a delicate interplay of steric and electronic factors. For Suzuki-Miyaura cross-coupling reactions, steric hindrance is the predominant factor, making isomers with substituents away from the bulky acetyl group more reactive. In contrast, for nucleophilic aromatic substitution reactions, the electronic activation of the aromatic ring by the acetyl and fluoro groups is the key determinant of reactivity. This guide provides a foundational understanding to aid in the selection of the appropriate isomer and reaction conditions for successful synthetic outcomes. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates and desired transformations.

References

A Comparative Guide to Purity Analysis of 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 3'-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis.[1][2] We will explore a standard reversed-phase HPLC method and compare its performance with Gas Chromatography (GC), another common technique for purity assessment of this compound.

Introduction to this compound

This compound (CAS No. 1007-15-4) is a dihalogenated acetophenone derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other organic molecules.[1] Given its role in drug discovery and development, ensuring the purity of this intermediate is critical for the quality and safety of the final product. While several chemical suppliers specify purity by GC[2][3][4], HPLC offers a robust and versatile alternative for quantitative analysis.

Comparative Analysis of Analytical Methods

The primary methods for assessing the purity of this compound are reversed-phase HPLC and GC. The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities.

Reversed-Phase HPLC: This is a widely used technique for the analysis of moderately polar to nonpolar compounds.[5][6] For this compound, a C18 column is a common choice for the stationary phase, offering good hydrophobic interaction and separation.[5][7] The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water.[8][9]

Gas Chromatography (GC): As evidenced by supplier specifications, GC is a suitable method for the purity analysis of this compound, indicating the compound has sufficient volatility and thermal stability.[2][3][4]

The following table summarizes the key performance parameters of a typical reversed-phase HPLC method compared to a standard GC method.

ParameterReversed-Phase HPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.
Typical Stationary Phase Octadecyl silane (C18) bonded to silica particles.Polysiloxane-based stationary phase (e.g., 5% phenyl methylpolysiloxane).
Typical Mobile Phase Acetonitrile/Water mixture.Inert gas (e.g., Helium, Nitrogen).
Separation Basis Polarity and hydrophobic interactions.Boiling point and interactions with the stationary phase.
Advantages High resolution, suitable for a wide range of compounds, non-destructive.High sensitivity, fast analysis times, suitable for volatile compounds.
Limitations May require longer run times, solvent consumption.Requires volatile and thermally stable analytes.

Experimental Protocols

Reversed-Phase HPLC Method

This protocol outlines a starting point for the development of a purity determination method for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.[7][8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This is a general protocol based on common practices for the analysis of similar compounds.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetone).

    • Inject 1 µL of the solution.

Logical Workflow for HPLC Purity Determination

The following diagram illustrates the logical workflow for determining the purity of this compound using HPLC.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 3'-Bromo-4'- fluoroacetophenone Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample Filter_Sample->Inject_Sample Inject_Standard Inject Standard Filter_Standard->Inject_Standard HPLC HPLC System (Pump, Injector, Column, Detector) Chromatogram_Sample Acquire Sample Chromatogram HPLC->Chromatogram_Sample Chromatogram_Standard Acquire Standard Chromatogram HPLC->Chromatogram_Standard Inject_Sample->HPLC Inject_Standard->HPLC Integrate_Sample Integrate Peak Areas (Sample) Chromatogram_Sample->Integrate_Sample Integrate_Standard Integrate Peak Areas (Standard) Chromatogram_Standard->Integrate_Standard Calculate_Purity Calculate Purity (%) Integrate_Sample->Calculate_Purity Integrate_Standard->Calculate_Purity Report Generate Report Calculate_Purity->Report

Caption: Workflow for HPLC Purity Determination.

Conclusion

Both reversed-phase HPLC and GC are effective methods for determining the purity of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For compounds with potential non-volatile impurities, HPLC is often the preferred method. The provided HPLC protocol serves as a robust starting point for method development and validation, ensuring the quality of this important pharmaceutical intermediate. For halogenated aromatic compounds, exploring alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) could offer enhanced selectivity.[10]

References

A Comparative FT-IR Spectral Analysis of 3'-Bromo-4'-fluoroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Vibrational Spectra of Substituted Acetophenones

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3'-Bromo-4'-fluoroacetophenone against structurally related alternatives, including 4'-fluoroacetophenone, 3'-bromoacetophenone, and the parent compound, acetophenone. This analysis, supported by experimental data, offers insights into the influence of substituent groups on the vibrational frequencies of the acetophenone scaffold, a common moiety in pharmacologically active compounds.

Comparative Analysis of Key Vibrational Frequencies

The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. In the case of this compound, the introduction of bromine and fluorine atoms onto the aromatic ring, in addition to the acetyl group, results in a complex and informative spectrum. The table below summarizes the key observed and expected vibrational frequencies for this compound and its analogs.

Functional GroupThis compound (cm⁻¹)4'-Fluoroacetophenone (cm⁻¹)3'-Bromoacetophenone (cm⁻¹)Acetophenone (cm⁻¹)
C=O (Ketone) ~1682[1]~1680-1690~1685-1695~1686[2]
Aromatic C=C ~1580-1600~1590-1610~1580-1600~1580-1600
Aromatic C-H (stretch) ~3050-3100~3050-3100~3050-3100~3068[2]
-CH₃ (asymmetric stretch) ~2960-2970~2960-2970~2960-2970~2960
-CH₃ (symmetric stretch) ~2870-2880~2870-2880~2870-2880~2870
C-F (stretch) ~1200-1250~1200-1250--
C-Br (stretch) ~550-650-~550-650-
Aromatic C-H (out-of-plane bend) ~800-900~800-860 (para-disubstituted)~750-800 & 860-900 (meta-disubstituted)~690-710 & 700-750 (monosubstituted)

Analysis:

The carbonyl (C=O) stretching frequency is a prominent and diagnostic peak in the FT-IR spectra of these compounds. For this compound, this peak is reported at approximately 1682 cm⁻¹[1]. This is consistent with the typical range for aryl ketones, where conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones. The presence of electron-withdrawing fluorine and bromine atoms is expected to have a slight influence on this frequency.

The aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. For this compound and its analogs, multiple bands are expected in this region. The C-F stretching vibration for this compound and 4'-fluoroacetophenone is anticipated in the 1200-1250 cm⁻¹ range, a region that can be diagnostic for the presence of a fluorine substituent on an aromatic ring. Similarly, the C-Br stretch for this compound and 3'-bromoacetophenone is expected at lower wavenumbers, typically between 550 and 650 cm⁻¹.

The substitution pattern on the aromatic ring significantly influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). For this compound, with a 1,2,4-trisubstituted pattern, a characteristic set of absorption bands is expected in the 800-900 cm⁻¹ region. This contrasts with the patterns observed for para-disubstituted (4'-fluoroacetophenone), meta-disubstituted (3'-bromoacetophenone), and monosubstituted (acetophenone) rings, making this region particularly useful for distinguishing between these analogs.

Experimental Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of a solid organic compound such as this compound.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Protocol cluster_atr ATR Protocol cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Solid Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Transmission atr ATR Method prep_choice->atr Reflectance instrument Place Sample in FT-IR Spectrometer kbr->instrument atr->instrument grind Grind Sample with KBr press Press into a Pellet grind->press place Place Sample on ATR Crystal apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum instrument->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process peak_pick Identify Peak Frequencies process->peak_pick assign Assign Peaks to Functional Groups peak_pick->assign compare Compare with Reference Spectra assign->compare end End: Spectral Interpretation compare->end

Caption: Workflow for FT-IR analysis of a solid sample.

Detailed Experimental Protocol: FT-IR Analysis of a Solid Organic Compound

This protocol details the Attenuated Total Reflectance (ATR) FT-IR method, a common and convenient technique for analyzing solid samples.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound (or other solid organic compound)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and powered on.

    • Allow the instrument to warm up according to the manufacturer's instructions to ensure a stable signal.

  • Background Spectrum Collection:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • With the empty and clean ATR crystal in the light path, initiate the background scan using the instrument's software. This typically involves a specified number of scans to be averaged for a good signal-to-noise ratio.

  • Sample Preparation and Placement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • Lower the ATR press arm to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the instrument's software. The same number of scans as the background is typically used.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum of the sample.

  • Data Processing and Analysis:

    • After the scan is complete, the resulting spectrum can be processed. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

    • Analyze the spectrum by assigning the observed absorption bands to the corresponding functional group vibrations using correlation tables and comparison with reference spectra.

  • Cleaning:

    • After the analysis, retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination of subsequent samples.

This comparative guide provides a framework for understanding the FT-IR spectral characteristics of this compound in the context of its structural analogs. The provided experimental protocol offers a standardized method for obtaining high-quality FT-IR data for solid organic compounds, which is essential for accurate spectral interpretation and comparison in research and development settings.

References

A Comparative Guide to Alternatives for 3'-Bromo-4'-fluoroacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Building Blocks in Cross-Coupling Reactions.

3'-Bromo-4'-fluoroacetophenone is a valuable and widely utilized building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents like kinase inhibitors. Its di-substituted aromatic ring provides a versatile scaffold for elaboration, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. However, reliance on a single building block can limit synthetic strategy. This guide provides a comprehensive comparison of viable alternative reagents, supported by experimental data, to empower researchers with greater flexibility in their synthetic designs.

The primary alternatives are categorized by the nature of the leaving group on the 3'-position of the 4'-fluoroacetophenone core. The reactivity in typical palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf ≈ Br > Cl . The choice of reagent is a trade-off between reactivity, cost, and the specific requirements of the synthetic route.

Alternative Reagents: A Head-to-Head Comparison

The most common alternatives to the bromo derivative include the corresponding iodide, chloride, and triflate, as well as the boronic acid, which reverses the polarity of the coupling partners in a Suzuki-Miyaura reaction.

  • 3'-Iodo-4'-fluoroacetophenone: Due to the weaker carbon-iodine bond, this analog is the most reactive of the halides. This increased reactivity can lead to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] However, it is generally the most expensive option.

  • 3'-Chloro-4'-fluoroacetophenone: As the most cost-effective and readily available halide, the chloro-analog is highly desirable for large-scale synthesis. Its lower reactivity, stemming from a strong carbon-chlorine bond, often necessitates more advanced and highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), higher temperatures, and longer reaction times.[2][3]

  • 4'-Fluoro-3'-(trifluoromethanesulfonyl)oxyacetophenone (Aryl Triflate): Aryl triflates are excellent electrophiles in cross-coupling reactions, with reactivity often comparable to or exceeding that of aryl bromides.[4] They are prepared from the corresponding phenol and offer a reliable alternative, particularly when the halide analogs are problematic.

  • 4'-Acetyl-2-fluorophenylboronic Acid: This reagent fundamentally changes the synthetic strategy for Suzuki-Miyaura couplings. Here, the acetophenone moiety acts as the nucleophilic partner, coupling with an aryl halide or triflate. This "reversed polarity" approach can be advantageous when the desired coupling partner is more readily available as a halide.

Data Presentation: Performance in Key Reactions

The following tables summarize quantitative data for these reagents in the two most common and critical transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Data presented is compiled from various sources and is intended for comparative purposes. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Comparison of Reagents in Suzuki-Miyaura Cross-Coupling Reactions

Reagent (Electrophile)Coupling Partner (Example)Catalyst System (Example)Base (Example)Solvent (Example)Temp (°C)Time (h)Yield (%)
3'-Iodo-4'-fluoroacetophenone Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O80-1002-6>90
This compound Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O85-1004-12~85-95
3'-Chloro-4'-fluoroacetophenone Phenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane100-12012-24~70-90
4'-Fluoro-3'-triflate-acetophenone Phenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄DioxaneRT-802-8>90

Table 2: Comparison of Reagents in Buchwald-Hartwig Amination

Reagent (Electrophile)Amine (Example)Catalyst System (Example)Base (Example)Solvent (Example)Temp (°C)Time (h)Yield (%)
3'-Iodo-4'-fluoroacetophenone MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-1004-12>90
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100-11012-24~80-95
3'-Chloro-4'-fluoroacetophenone MorpholinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100-12018-36~65-85
4'-Fluoro-3'-triflate-acetophenone MorpholinePd₂(dba)₃ / BINAPCs₂CO₃Toluene80-1006-18>90

Experimental Protocols

Below are representative, detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the various reagents discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide or triflate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand if required. Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions for optimal results.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the aryl halide or triflate (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Mandatory Visualization

The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and a decision-making framework for reagent selection.

Suzuki_Workflow cluster_reactants Reactants & Catalyst Aryl_Halide Aryl Halide / Triflate (e.g., this compound) Setup 1. Reaction Setup (Flask, Inert Atmosphere) Aryl_Halide->Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Setup Catalyst Pd Catalyst & Ligand Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Reaction 2. Heating & Stirring (e.g., 100°C, 12h) Setup->Reaction Workup 3. Aqueous Workup (Extraction, Washing) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product Final Biaryl Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagent_Choice Start Start: Need to Synthesize Ar-FG Cost Is Cost the Primary Driver? Start->Cost Reactivity Is Highest Reactivity/ Mildest Conditions Needed? Cost->Reactivity No Scale Large Scale Synthesis? Cost->Scale Yes Aryl_Br Use Aryl Bromide (Balanced choice) Reactivity->Aryl_Br No Aryl_I Use Aryl Iodide (Ideal for discovery phase) Reactivity->Aryl_I Yes Aryl_Cl Use Aryl Chloride (Budget for advanced catalyst) Scale->Aryl_Cl Yes Scale->Aryl_Br No Aryl_OTf Consider Aryl Triflate (Alternative to Iodide) Aryl_I->Aryl_OTf or

Caption: Decision flowchart for selecting the optimal aryl halide/triflate reagent.

References

A Comparative Guide to the Synthesis of High-Purity 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity 3'-Bromo-4'-fluoroacetophenone, a key building block in the creation of various pharmaceutical compounds, is of critical importance. This guide provides a comparative analysis of validated synthesis methods, offering experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for achieving high-purity results.

Two primary methods for the synthesis of this compound are prevalent: the direct bromination of 4'-fluoroacetophenone and a multi-step approach involving a Weinreb-Nahm amide intermediate followed by a Grignard reaction. Each method presents distinct advantages and disadvantages in terms of yield, purity, and operational complexity.

Comparison of Synthesis Methods

Parameter Method 1: Bromination of 4'-fluoroacetophenone Method 2: Weinreb-Nahm/Grignard Synthesis
Starting Material 4'-fluoroacetophenone3-fluoro-4-bromo-acetyl chloride
Key Reagents Bromine, Aluminum chlorideN,O-dimethylhydroxylamine, Methylmagnesium chloride
Reported Yield 42% (of desired product)[1]Not explicitly reported, but generally high-yielding for ketones.
Purity/Byproducts Co-produces 1-(3,5-dibromo-4-fluorophenyl)ethanone (28% yield), requiring chromatographic purification.[1]Generally produces cleaner reactions with minimal over-addition byproducts due to the stability of the Weinreb amide intermediate.
Reaction Time ~5.5 hours (excluding workup)[1]Multi-step, longer overall synthesis time.
Reaction Temperature 70-90°C[1]0-24°C

Experimental Protocols

Method 1: Bromination of 4'-fluoroacetophenone

This method involves the direct electrophilic aromatic substitution of 4'-fluoroacetophenone using bromine with a Lewis acid catalyst.

Procedure:

  • 69 g (0.5 mol) of 4-fluoroacetophenone is slowly added to 200.0 g (1.5 mol) of finely powdered aluminum chloride and heated to 70°C with stirring.[1]

  • The reaction temperature is maintained at 75-80°C for 20 minutes.[1]

  • 184 g (1.15 mol) of bromine is slowly added over 2.5 hours at the same temperature.[1]

  • After the addition is complete, the mixture is heated to 90°C and maintained for 3 hours.[1]

  • After cooling, the reaction mixture is worked up, and the resulting oily substance is purified by column chromatography on toluene to separate the desired product from the di-brominated byproduct.[1]

Method 2: Weinreb-Nahm/Grignard Synthesis

This multi-step synthesis proceeds via a Weinreb-Nahm amide intermediate, which is then reacted with a Grignard reagent to yield the target ketone. This method is known for its high selectivity and the prevention of over-addition, which is a common side reaction in the synthesis of ketones using organometallic reagents.

Step 1: Synthesis of the Weinreb-Nahm Amide A suitable 3-bromo-4-fluorobenzoyl derivative (e.g., the acid chloride) is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Step 2: Grignard Reaction The resulting 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is then treated with methylmagnesium chloride. The stability of the tetrahedral intermediate formed in this reaction prevents the addition of a second equivalent of the Grignard reagent, thus leading to the formation of the ketone with high selectivity.

Synthesis Workflow and Logic Diagrams

To visually represent the logical flow of the synthesis methods, the following diagrams are provided.

Synthesis_Method_1 start Start: 4'-fluoroacetophenone bromination Bromination (Br2, AlCl3, 70-90°C) start->bromination workup Reaction Workup & Extraction bromination->workup chromatography Column Chromatography workup->chromatography product 3'-Bromo-4'- fluoroacetophenone (42% Yield) chromatography->product byproduct 1-(3,5-dibromo-4-fluorophenyl)ethanone (28% Yield) chromatography->byproduct

Caption: Workflow for the bromination of 4'-fluoroacetophenone.

Synthesis_Method_2 start Start: 3-bromo-4-fluorobenzoyl derivative weinreb_amide_formation Weinreb Amide Formation (HN(OMe)Me) start->weinreb_amide_formation weinreb_amide 3-bromo-4-fluoro-N-methoxy- N-methylbenzamide weinreb_amide_formation->weinreb_amide grignard_reaction Grignard Reaction (MeMgCl, 0-24°C) weinreb_amide->grignard_reaction workup Reaction Workup & Purification grignard_reaction->workup product High-Purity 3'-Bromo-4'- fluoroacetophenone workup->product

Caption: Workflow for the Weinreb-Nahm/Grignard synthesis route.

Conclusion

The choice between the direct bromination and the Weinreb-Nahm/Grignard synthesis of this compound depends on the specific requirements of the researcher.

  • For applications where a moderate yield is acceptable and purification via chromatography is feasible, the direct bromination of 4'-fluoroacetophenone offers a more straightforward, one-pot synthesis. However, the formation of a significant amount of the di-brominated byproduct is a considerable drawback, impacting the overall efficiency and requiring careful purification.

  • For applications demanding high purity and minimal byproducts, the Weinreb-Nahm/Grignard synthesis is the superior method. Although it involves multiple steps, the inherent selectivity of the Weinreb amide intermediate in preventing over-addition leads to a cleaner product, potentially simplifying purification and improving the overall quality of the final compound. This method is particularly advantageous in the context of pharmaceutical development where stringent purity standards are paramount.

Researchers should carefully consider these factors to select the synthesis strategy that best aligns with their purity requirements, available resources, and timeline.

References

Comparative Spectral Analysis of 3'-Bromo-4'-fluoroacetophenone and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in drug discovery and chemical synthesis, this document provides a comparative analysis of the spectral data for 3'-Bromo-4'-fluoroacetophenone and its structural alternatives. The guide includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual workflow for spectral interpretation.

This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of substituted acetophenones. The accurate interpretation of spectral data is paramount for confirming molecular structures and ensuring the purity of synthesized compounds. Herein, we present a comprehensive comparison of the spectral characteristics of this compound alongside three structurally related compounds: 4'-Bromo-3'-fluoroacetophenone, 3',5'-Dibromoacetophenone, and 4'-Chloro-3'-fluoroacetophenone.

Spectral Data Comparison

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected alternatives. This side-by-side comparison is designed to highlight the subtle yet significant differences in their spectral fingerprints, aiding in their unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz (unless otherwise specified)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound 8.19 (dd, J = 6.8, 2.1 Hz, 1H), 7.88 (ddd, J = 8.7, 4.5, 2.1 Hz, 1H), 7.23 (t, J = 8.6 Hz, 1H), 2.61 (s, 3H)
4'-Bromo-3'-fluoroacetophenone 7.75-7.70 (m, 2H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H), 2.59 (s, 3H)
3',5'-Dibromoacetophenone 8.05 (t, J = 1.7 Hz, 1H), 7.85 (d, J = 1.7 Hz, 2H), 2.59 (s, 3H)
4'-Chloro-3'-fluoroacetophenone 7.80-7.75 (m, 2H), 7.50 (dd, J = 8.4, 1.8 Hz, 1H), 2.60 (s, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz (unless otherwise specified)

CompoundChemical Shift (δ) ppm
This compound 195.5, 161.8 (d, J = 257.5 Hz), 135.2 (d, J = 3.5 Hz), 131.0 (d, J = 8.2 Hz), 129.5 (d, J = 1.8 Hz), 116.9 (d, J = 21.8 Hz), 112.2 (d, J = 18.9 Hz), 26.6
4'-Bromo-3'-fluoroacetophenone 196.2, 159.2 (d, J = 251.0 Hz), 139.5 (d, J = 2.8 Hz), 131.0, 124.9 (d, J = 7.1 Hz), 118.8 (d, J = 22.5 Hz), 114.8 (d, J = 22.5 Hz), 26.6
3',5'-Dibromoacetophenone 195.8, 140.2, 137.9, 130.6, 123.3, 26.7
4'-Chloro-3'-fluoroacetophenone 196.3, 159.4 (d, J = 252.0 Hz), 137.0 (d, J = 2.9 Hz), 131.0, 125.1 (d, J = 7.0 Hz), 124.7 (d, J = 18.0 Hz), 116.2 (d, J = 22.0 Hz), 26.6
Infrared (IR) Spectral Data

Method: KBr Pellet

CompoundKey Absorption Bands (cm⁻¹)
This compound 1682 (C=O stretch), 1585, 1480, 1230 (C-F stretch)[1]
4'-Bromo-3'-fluoroacetophenone ~1690 (C=O stretch), ~1590, ~1470, ~1240 (C-F stretch)
3',5'-Dibromoacetophenone ~1685 (C=O stretch), ~1560, ~1420
4'-Chloro-3'-fluoroacetophenone ~1690 (C=O stretch), ~1590, ~1475, ~1245 (C-F stretch)
Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

Compoundm/z (Relative Intensity %)
This compound 218/216 (M+, ~25/25), 203/201 ([M-CH₃]⁺, 100/98), 122 ([M-Br-CO]⁺, 40)[1][2]
4'-Bromo-3'-fluoroacetophenone 218/216 (M+, ~30/30), 203/201 ([M-CH₃]⁺, 100/98), 122 ([M-Br-CO]⁺, 35)
3',5'-Dibromoacetophenone 278/276/274 (M+, ~15/30/15), 263/261/259 ([M-CH₃]⁺, 50/100/50), 182/180 ([M-Br-CO]⁺, 40/40)
4'-Chloro-3'-fluoroacetophenone 174/172 (M+, ~30/90), 159/157 ([M-CH₃]⁺, 35/100), 122 ([M-Cl-CO]⁺, 45)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were employed. Typically, 512 to 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded prior to the sample measurement and automatically subtracted.

  • Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: The separated ions were detected, and the resulting mass spectrum, a plot of ion intensity versus m/z, was generated. The molecular ion peak and characteristic fragmentation patterns were analyzed to confirm the molecular weight and structure.

Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow for acquiring and interpreting the spectral data for the characterization of a synthesized organic compound like this compound.

Spectral_Interpretation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.

References

A Comparative Guide to Catalysts for Reactions Involving 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3'-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2] Its reactivity, particularly at the bromine-substituted position, allows for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. This guide provides a comparative analysis of catalysts and conditions for three key transformations of this compound: the Buchwald-Hartwig amination, the Suzuki coupling, and the Heck reaction. The data presented herein is a synthesis of literature findings, offering insights into catalyst performance to aid in reaction optimization. Where direct comparative data for this compound is limited, data for the structurally similar 4-bromoacetophenone is provided as a valuable analogue.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and has been successfully applied to this compound. The choice of palladium catalyst, ligand, and base is crucial to achieving high yields and selectivity, while avoiding potential side reactions such as nucleophilic substitution of the fluorine atom or α-arylation of the ketone.[3][4]

A study by Sun L-Q, et al. investigated the palladium-catalyzed amination of this compound with piperazine. Their findings highlight the delicate balance of reaction conditions required for this specific substrate.

Table 1: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of this compound with Piperazine. [4]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Product Ratio (Amine:Fluoride Substitution)
Pd(OAc)₂ (1)8 (1.5)K₃PO₄ (1.5)DME80-1:9
Pd(OAc)₂ (10)9 (10)Cs₂CO₃ (1.5)Benzene--9:1

Ligand 8: A bulky, electron-rich phosphine ligand. Ligand 9: An alternative phosphine ligand.

The data indicates that a combination of Pd(OAc)₂ with a specific phosphine ligand (9) and a milder base like cesium carbonate in benzene significantly favors the desired C-N bond formation over the undesired nucleophilic substitution of the fluorine atom.

Experimental Protocol: Generalized Buchwald-Hartwig Amination
  • Inert Atmosphere: To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-10 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the anhydrous solvent (e.g., benzene, toluene, or DME).

  • Addition of Substrates: Add this compound (1.0 equivalent) and the desired amine (1.2-4.0 equivalents).

  • Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki Coupling: Constructing C-C Bonds

Table 2: Comparison of Catalytic Systems for the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid.

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(II)-complex 7 (1)-KOH (2)Water100194[7]
Pd(II)-complex 7 (0.5)-KOH (2)Water100194[7]
Pd(II)-complex 7 (0.25)-KOH (2)Water100194[7]
Pd(II)-complex 7 (0.05)-KOH (2)Water100194[7]
Magnetic Pd(II)-N₂O₂ (1.0)-Na₂CO₃ (2.0)DMA10024100 (conversion)[6]
Magnetic Pd(II)-N₂O₂ (0.25)-Na₂CO₃ (2.0)DMA14024100 (conversion)[6]
Pd(OAc)₂ (0.5)--WEBRT--[8]

Complex 7: A novel benzimidazole-oxime-based Pd(II)-complex.[7] Magnetic Pd(II)-N₂O₂: A magnetically recoverable palladium catalyst.[6] WEB: Not explicitly defined in the provided context.

The data for 4-bromoacetophenone suggests that high yields can be achieved with various palladium catalysts, including novel complexes and magnetically recoverable systems. Notably, the reactions can often be performed in aqueous media, aligning with green chemistry principles.

Experimental Protocol: Generalized Suzuki Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Na₂CO₃, or KOH, 2.0 equivalents) in the chosen solvent (e.g., water, toluene, or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or a specific palladium complex, 0.05-1.0 mol%).

  • Inert Atmosphere: If necessary, degas the mixture and place it under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 140 °C) for the specified time (1-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude product by column chromatography or recrystallization.

Heck Reaction: Olefin Arylation

The Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes.[9] As with the Suzuki coupling, direct comparative data for this compound is limited. However, studies on 4-bromoacetophenone provide a good basis for catalyst selection and reaction optimization.

Table 3: Comparison of Catalytic Systems for the Heck Reaction of 4-Bromoacetophenone with Styrene.

Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(II)-complex 7 (0.5)-NaOHWater100392[7]
Pd(II)-complex 7 (0.5)-NaOHDMF1401-[7]
Pd(II)-complex 7 (0.5)-Et₃NWater-4-[7]
Pd(dba)₂ (2)L1 (6)PyrrolidineDMA1404-[10]

Complex 7: A novel benzimidazole-oxime-based Pd(II)-complex.[7] L1: A specific phosphine ligand.[10]

The available data for 4-bromoacetophenone demonstrates that the Heck reaction can be efficiently catalyzed by palladium complexes, with the choice of solvent and base significantly impacting the reaction time and outcome.

Experimental Protocol: Generalized Heck Reaction
  • Reaction Mixture: In a suitable reaction vessel, combine this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), the base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.2-2.0 equivalents), and the solvent (e.g., DMF, DMA, or acetonitrile).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, or a palladium complex, 0.5-2.0 mol%) and, if required, a phosphine ligand.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 100-140 °C) under an inert atmosphere.

  • Monitoring: Follow the progress of the reaction using TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Visualizing the Processes

To further aid in understanding these critical reactions, the following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction.

G General Experimental Workflow for Catalytic Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Coupling Partner - Base B Add Solvent A->B C Add Catalyst & Ligand B->C D Inert Atmosphere (if required) C->D E Heating & Stirring D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Purification (Chromatography, Recrystallization) H->I J J I->J Characterization

Caption: Generalized workflow for catalytic cross-coupling reactions.

G Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand\nExchange HNR'R'', Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ligand\nExchange->Ar-Pd(II)(NR'R'')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Buchwald-Hartwig amination catalytic cycle.

G Suzuki Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R'B(OH)₂, Base Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Transmetalation->Ar-Pd(II)(R')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Caption: Suzuki coupling catalytic cycle.

G Heck Reaction Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Migratory\nInsertion Migratory Insertion Ar-Pd(II)(X)L_n->Migratory\nInsertion Alkene R-CH(Ar)-CH₂-Pd(II)(X)L_n R-CH(Ar)-CH₂-Pd(II)(X)L_n Migratory\nInsertion->R-CH(Ar)-CH₂-Pd(II)(X)L_n β-Hydride\nElimination β-Hydride Elimination R-CH(Ar)-CH₂-Pd(II)(X)L_n->β-Hydride\nElimination β-Hydride\nElimination->Pd(0)L_n + HX + Base Ar-CH=CH-R Ar-CH=CH-R β-Hydride\nElimination->Ar-CH=CH-R

Caption: Heck reaction catalytic cycle.

References

A Comparative Purity Assessment of Commercially Available 3'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and impurity profiles in chemical synthesis to the biological activity and toxicity in pharmacological studies. 3'-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This guide provides a comparative assessment of the purity of commercially available this compound, outlines detailed experimental protocols for its analysis, and discusses potential impurities and alternative compounds.

Commercial Supplier Purity Overview

A survey of prominent chemical suppliers reveals that this compound is typically available with a purity of 96% or higher, as determined by Gas Chromatography (GC). While specific batch data requires consulting the Certificate of Analysis (COA) from the supplier, the table below summarizes the advertised purity levels from several vendors.

SupplierAdvertised PurityAnalytical Method
Sigma-Aldrich≥96%GC
Thermo Scientific Chemicals≥98.0%GC[3]
Chem-Impex≥96% (GC)[1]GC
Lab Pro Inc.Min. 96.0% (GC)GC
CP Lab Safety98%Not Specified[4]

Note: The purity values listed are as advertised by the suppliers and may vary between batches. It is imperative to obtain a lot-specific Certificate of Analysis for precise purity information.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. The following are detailed protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for assessing the purity of volatile and semi-volatile organic compounds.[5]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier gas: Helium, constant flow of 1.2 mL/min.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetone.

Purity Calculation: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all observed peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating and quantifying components in a mixture. A reversed-phase method is suitable for a moderately polar compound like this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: Similar to GC, purity is calculated using the area percent method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[6][7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Potential Impurities

The most common synthetic route to this compound is likely the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.[9][10][11][12] Based on this, potential impurities could include:

  • Isomeric By-products: Incomplete regioselectivity during the acylation can lead to the formation of other isomers, such as 2'-Bromo-4'-fluoroacetophenone or 5'-Bromo-2'-fluoroacetophenone.

  • Starting Materials: Unreacted 1-bromo-2-fluorobenzene.

  • Over-brominated Species: If the starting material is synthesized by bromination of 4-fluoroacetophenone, di-brominated species like 3',5'-Dibromo-4'-fluoroacetophenone could be present.[13]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Comparison with Alternative Compounds

The choice of a building block in drug discovery often depends on the desired structure-activity relationship (SAR).[14][15][16][17][18] Several other substituted acetophenones can be considered as alternatives to this compound, depending on the target molecule and desired biological activity.

CompoundKey FeaturesPotential Applications
2'-Bromo-4'-fluoroacetophenone Positional isomer of the target compound.Exploration of SAR where the bromine position is critical.
4'-Bromoacetophenone Lacks the fluorine substituent.Simpler analog for initial screening or when fluorine is not required for activity.
4'-Fluoroacetophenone Lacks the bromine substituent.Useful for evaluating the contribution of the bromine atom to the overall activity.
3',5'-Dibromo-4'-hydroxyacetophenone Contains two bromine atoms and a hydroxyl group.Can act as a scaffold for further functionalization and has been investigated for its inhibitory activity.[17]

Visualizing the Experimental Workflow and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the logical relationship for selecting an analytical method.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation Sample Commercial This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID Volatiles HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV Non-volatiles qNMR qNMR Analysis Dissolution->qNMR Absolute Purity Integration Peak Integration GC_FID->Integration HPLC_UV->Integration Calculation Purity Calculation (Area % or qNMR formula) qNMR->Calculation Integration->Calculation Result Purity Report Calculation->Result

Caption: Experimental workflow for the purity assessment of this compound.

Analytical_Method_Selection Start Start: Need to Assess Purity Question1 Are volatile impurities a primary concern? Start->Question1 Question2 Is absolute quantification without a specific standard required? Question1->Question2 No GC_FID Use GC-FID Question1->GC_FID Yes Question3 Is high-throughput screening needed? Question2->Question3 No qNMR Use qNMR Question2->qNMR Yes HPLC_UV Use HPLC-UV Question3->HPLC_UV Yes Question3->HPLC_UV No (General Purpose)

Caption: Logical decision tree for selecting an appropriate analytical method for purity determination.

References

Safety Operating Guide

Safe Handling and Disposal of 3'-Bromo-4'-fluoroacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 3'-Bromo-4'-fluoroacetophenone (CAS No. 1007-15-4), including detailed operational and disposal plans to ensure laboratory safety and procedural correctness.

Chemical Identifier and Properties

PropertyValueReference
IUPAC Name1-(3-bromo-4-fluorophenyl)ethan-1-one[1]
Synonyms1-Acetyl-3-bromo-4-fluorobenzene, 4'-Fluoro-3'-bromoacetophenone[2][3]
Molecular FormulaC8H6BrFO[1][2][4]
Molecular Weight217.04 g/mol [4]
AppearanceWhite to pale cream crystals or powder[1][3]
Melting Point51.0-57.0 °C[1]
Boiling Point230 °C[3]
Flash Point>230 °F (>110 °C)[3][5]
Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be fully aware of its potential risks.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][3][6]

    • H319: Causes serious eye irritation.[2][3][6]

    • H335: May cause respiratory irritation.[2][3][6]

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2][3][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and dust, preventing serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask).Required when handling outside of a fume hood or when dust/vapors may be generated.[5]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the body.[3][6]

Experimental Protocol: Step-by-Step Handling Procedure

Adherence to a strict experimental protocol is crucial for the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.[1][2][4][6]

  • Verify that an eyewash station and safety shower are in close proximity and operational.[7]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][7]

  • Avoid breathing dust, fumes, or vapors.[3][6]

  • Wash hands thoroughly after handling the substance.[2][6]

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.[6]

  • Carefully open the container to prevent the dispersal of dust.

  • Weigh the required amount of the compound in a fume hood.

  • Avoid contact with skin and eyes.[3]

  • Keep the container tightly closed when not in use.[3][7]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

  • Keep away from incompatible substances such as strong oxidizing agents.

  • The storage area should be locked.[3][6]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal facility.[3][6]

    • Do not dispose of it down the drain or with household waste.

    • The disposal method must be in accordance with all applicable federal, state, and local regulations.[3][6]

  • Contaminated Container Disposal:

    • Empty containers should be treated as hazardous waste.

    • Do not reuse empty containers.

    • Dispose of containers in the same manner as the chemical waste.[3]

Diagram of the Handling Workflow for this compound

A flowchart outlining the key stages for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.